molecular formula C44H64N6O11 B15561907 Arylomycin A5

Arylomycin A5

Cat. No.: B15561907
M. Wt: 853.0 g/mol
InChI Key: CMOSQWNMDWRORC-XSJZXWMKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arylomycin A5 is an oligopeptide.

Properties

Molecular Formula

C44H64N6O11

Molecular Weight

853.0 g/mol

IUPAC Name

(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(12-methyltridecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C44H64N6O11/c1-26(2)15-13-11-9-7-8-10-12-14-16-37(54)49(5)34(25-51)42(58)46-27(3)40(56)45-24-38(55)50(6)39-30-18-20-36(53)32(23-30)31-21-29(17-19-35(31)52)22-33(44(60)61)48-41(57)28(4)47-43(39)59/h17-21,23,26-28,33-34,39,51-53H,7-16,22,24-25H2,1-6H3,(H,45,56)(H,46,58)(H,47,59)(H,48,57)(H,60,61)/t27-,28+,33?,34-,39?/m1/s1

InChI Key

CMOSQWNMDWRORC-XSJZXWMKSA-N

Origin of Product

United States

Foundational & Exploratory

Arylomycin A5: A Technical Guide to a Novel Class of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylomycins are a class of natural product antibiotics that represent a promising frontier in the fight against antimicrobial resistance. Isolated from Streptomyces species, these cyclic lipopeptides exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway that is not targeted by any currently approved antibiotics.[1][2][3] This unique target makes the arylomycins a valuable scaffold for the development of new therapeutics.

This technical guide focuses on the chemical structure and properties of the Arylomycin A series, with a particular emphasis on the well-characterized members Arylomycin A2 and Arylomycin A-C16, as specific data for "Arylomycin A5" is limited in publicly available scientific literature.

Chemical Structure and Properties

The core structure of the Arylomycin A class consists of a macrocyclic lipopeptide. This includes a C-terminal tripeptide macrocycle and an N-terminal aliphatic chain.[4][5] The variations in the length and branching of this lipid tail, as well as modifications to the macrocycle, give rise to the different members of the arylomycin family.[6]

Arylomycin A2 and Arylomycin A-C16 are two of the most studied derivatives of the Arylomycin A series. Their chemical properties are summarized in the table below.

PropertyArylomycin A2Arylomycin A-C16
Chemical Formula C₄₂H₆₀N₆O₁₁[7][8]C₄₆H₆₈N₆O₁₁[9]
Molecular Weight 824.97 g/mol []881.1 g/mol [9]
IUPAC Name (8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.1²,⁶]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid[8](8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[hexadecanoyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.1²,⁶]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid[9]
CAS Number 459644-20-3[11]1217523-33-3

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase), also known as leader peptidase (LepB).[12][13] SPase is a crucial enzyme located in the bacterial cytoplasmic membrane that is responsible for cleaving N-terminal signal peptides from preproteins as they are translocated across the membrane via the general secretory (Sec) pathway.[13] This cleavage is essential for the proper folding and function of a multitude of secreted proteins, including those involved in nutrient acquisition, cell wall maintenance, and virulence.

The inhibition of SPase by arylomycins leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting protein secretion and ultimately leading to bacterial cell death.[2] The arylomycin molecule binds to the active site of SPase, mimicking the natural substrate.[4] The macrocycle of the arylomycin interacts with the enzyme's binding pocket, while the lipid tail is thought to anchor the molecule in the bacterial membrane.[4]

Fig. 1: Mechanism of Action of this compound.

Antibacterial Spectrum and Resistance

The arylomycins initially appeared to have a narrow spectrum of activity, primarily against some Gram-positive bacteria.[3] However, further research revealed that their antibacterial potential is often masked by naturally occurring resistance in many bacterial species.[3][12]

The primary mechanism of resistance to arylomycins is a single amino acid substitution (proline for serine or alanine) in the active site of SPase.[3][14] This mutation reduces the binding affinity of the arylomycin to its target.[3] Bacteria that naturally possess this proline residue are intrinsically resistant.

The following table summarizes the minimum inhibitory concentrations (MICs) of Arylomycin A-C16 against various bacterial strains, including those with and without the resistance-conferring proline mutation in SPase.

Bacterial StrainSPase GenotypeMIC (µg/mL)
Staphylococcus epidermidisWild-type (sensitive)0.25[3]
Staphylococcus epidermidisS29P mutant (resistant)8[14]
Staphylococcus aureusWild-type (resistant)>128[14]
Staphylococcus aureusP29S mutant (sensitized)0.5[14]
Escherichia coliWild-type (resistant)>128[14]
Escherichia coliP84L mutant (sensitized)4[14]
Pseudomonas aeruginosaWild-type (resistant)>128[14]
Pseudomonas aeruginosaP84L mutant (sensitized)8[14]
Corynebacterium glutamicumWild-type (sensitive)2[3]
Rhodococcus opacusWild-type (sensitive)-
Streptococcus pneumoniaeWild-type (sensitive)-

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G start Start prep_bacteria Prepare bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_bacteria inoculate Inoculate each well with the bacterial suspension prep_bacteria->inoculate prep_plates Prepare 96-well microtiter plates with serial dilutions of Arylomycin prep_plates->inoculate incubate Incubate plates at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_results end End read_results->end

Fig. 2: MIC Determination Workflow.
Selection of Arylomycin-Resistant Mutants

To understand the mechanisms of resistance, resistant mutants are often generated in the laboratory. This is typically achieved by exposing a large population of a susceptible bacterial strain to a selective pressure of the antibiotic.

  • Bacterial Culture: A susceptible bacterial strain (e.g., Staphylococcus epidermidis) is grown to a high cell density.

  • Plating: A large number of cells (e.g., 10⁹ colony-forming units) are plated on agar (B569324) medium containing a concentration of the arylomycin that is several times higher than its MIC (e.g., 8x MIC).[3]

  • Incubation: The plates are incubated under appropriate conditions until resistant colonies appear.

  • Isolation and Confirmation: Resistant colonies are isolated, re-streaked on selective media to confirm the resistance phenotype, and then subjected to further analysis, such as sequencing of the lepB gene (encoding SPase) to identify mutations.[3]

Conclusion

The arylomycins represent a compelling class of antibiotics with a novel mechanism of action that holds significant promise for future drug development. Their ability to target a previously unexploited essential bacterial enzyme makes them an attractive option for overcoming existing antibiotic resistance. While natural resistance exists, the growing understanding of the structure-activity relationships and resistance mechanisms of arylomycins is paving the way for the design of new derivatives with improved potency and a broader spectrum of activity. Further research and development of the arylomycin scaffold could provide a much-needed new weapon in the arsenal (B13267) against multidrug-resistant pathogens.

References

An In-depth Technical Guide to the Spectrum of Activity of Arylomycin A5 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of Arylomycin A5, a member of the arylomycin class of natural product antibiotics, against a range of Gram-positive bacteria. The data and protocols compiled herein are intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction: Mechanism of Action

The arylomycins represent a novel class of antibiotics that inhibit bacterial type I signal peptidase (SPase).[1][2][3] SPase is an essential enzyme located on the outer leaflet of the cytoplasmic membrane, where it plays a critical role in the general secretory pathway.[1][2] Its function is to cleave N-terminal signal peptides from preproteins after their translocation across the membrane, a vital step for the proper localization and function of numerous extracellular and cell wall proteins.[2] By inhibiting SPase, arylomycins disrupt protein secretion, leading to the accumulation of unprocessed preproteins in the membrane and the mislocalization of essential proteins, ultimately resulting in bacterial cell death or growth inhibition.[1][2] This unique mechanism of action makes SPase an attractive target for new antibiotics, as it is not targeted by any currently approved clinical drugs.[1][2]

In-Vitro Spectrum of Activity

This compound and its closely related analog, arylomycin A-C16, have demonstrated varied activity against Gram-positive pathogens. Initial studies suggested a narrow spectrum[2][4][5]. However, further research revealed that the apparent resistance in many common pathogens, such as Staphylococcus aureus, is often due to a single proline residue mutation in the SPase target enzyme.[4][5][6] Strains lacking this mutation tend to be significantly more susceptible.

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound (or its close analog A-C16) against a selection of Gram-positive bacteria.

Table 1: MIC of this compound/A-C16 Against Gram-Positive Bacteria

Bacterial SpeciesStrain(s)Resistance ProfileMIC (µg/mL)Reference(s)
Staphylococcus aureusPanel of 117 strainsMixed (MSSA, MRSA)MIC₅₀: 16, MIC₉₀: >128[7]
Staphylococcus aureusNCTC 8325Wild-Type (Pro29 in SPase)>128[7][8]
Staphylococcus aureusNCTC 8325 (P29S mutant)Engineered Susceptibility2[7]
Staphylococcus aureusCOLMRSA12[4]
Staphylococcus aureusRosenbach 328MRSA25[4]
Staphylococcus epidermidisRP62AWild-Type0.25 - 1.0[4]
Staphylococcus haemolyticusClinical Isolates-MIC₅₀: 0.25, MIC₉₀: 0.5[8]
Streptococcus pneumoniaeMultipleWild-TypeSensitive (Specific MICs not detailed)[2][4]
Streptococcus pyogenesMultipleWild-TypeSensitive (Specific MICs not detailed)[4]
Enterococcus faecalisMultipleWild-Type>128[4]
Bacillus subtilisMultipleWild-Type>128[4]
Corynebacterium glutamicumMultipleWild-Type (Met29 in SPase)2[4]
Rhodococcus equiMultipleWild-TypeSensitive (Specific MICs not detailed)[4]

Note: Arylomycin A-C16 is a synthetic derivative and is often used as a representative compound for the class in these studies.

Experimental Protocols

The determination of arylomycin activity is primarily achieved through standard antimicrobial susceptibility testing methods. The broth microdilution method is most frequently cited.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[4][9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]

  • Sterile 96-well microtiter plates[2][10]

  • Bacterial culture grown on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) for 18-24 hours.

  • Sterile saline or broth for inoculum preparation.

  • Spectrophotometer or McFarland turbidity standards.

  • Incubator (37°C)[2]

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold serial dilutions of this compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the desired final inoculum volume. b. The concentration range should be selected to encompass the expected MIC of the test organism. c. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Preparation of Bacterial Inoculum: a. Select several morphologically similar colonies from a fresh agar plate. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final desired inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Inoculation and Incubation: a. Add the appropriate volume of the final bacterial inoculum to each well (except the negative control). b. Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[2]

  • Interpretation of Results: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound at which no visible growth occurs.[2][11]

Visualizations

The following diagram illustrates the mechanism by which this compound inhibits bacterial growth.

MechanismOfAction cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Sec Sec Translocon SPase Signal Peptidase (SPase) Target Enzyme Sec->SPase 2. Preprotein emerges MatureProtein Mature Protein (Functional) SPase->MatureProtein 3. Signal Peptide Cleavage Accumulation Accumulation of Unprocessed Preproteins SPase->Accumulation Blockage Preprotein Preprotein (with Signal Peptide) Preprotein->Sec 1. Translocation Arylomycin This compound Arylomycin->SPase 4. Inhibition Death Inhibition of Growth or Cell Death Accumulation->Death MIC_Workflow start Start prep_culture 1. Prepare Bacterial Culture (18-24h on Agar) start->prep_culture prep_inoculum 2. Create 0.5 McFarland Bacterial Suspension prep_culture->prep_inoculum dilute_inoculum 3. Dilute Suspension to Final Density (5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate 5. Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate 4. Prepare 2-Fold Serial Dilutions of this compound in 96-Well Plate prep_plate->inoculate incubate 6. Incubate Plate (37°C for 18-24h) inoculate->incubate read_mic 7. Read Results (Lowest concentration with no growth) incubate->read_mic end End (MIC Determined) read_mic->end

References

Arylomycin A-Series Derivatives and Analogs: A Technical Guide to a Latent Antibiotic Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylomycins are a class of natural product lipopeptides that represent a promising, yet underdeveloped, class of antibiotics. Their novel mechanism of action—the inhibition of bacterial type I signal peptidase (SPase)—targets a crucial step in the protein secretion pathway, an essential process for bacterial viability and virulence.[1][2] Initially characterized as having a narrow spectrum of activity, subsequent research revealed that the arylomycins' true potential was masked by naturally occurring resistance in many common pathogens.[3][4] Through total synthesis and targeted analog development, this "latent" antibiotic class has been re-engineered, yielding compounds with potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria. This guide provides an in-depth review of the arylomycin A-series, their mechanism of action, structure-activity relationships, and the key synthetic analogs that have revitalized interest in this scaffold. It includes summaries of quantitative biological data and detailed experimental methodologies for their evaluation.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase, also known as LepB in E. coli), a membrane-bound serine-lysine dyad protease.[5][6] SPase plays an indispensable role in the final stage of the general secretory (Sec) pathway, which is responsible for translocating a vast number of proteins across the cytoplasmic membrane.[7]

The enzyme's function is to cleave the N-terminal signal peptide from pre-proteins after they have been transported through the SecYEG translocon. This cleavage releases the mature protein into the periplasm (in Gram-negative bacteria) or the extracellular environment (in Gram-positive bacteria), allowing it to fold into its functional conformation.[8] By inhibiting SPase, arylomycins cause an accumulation of unprocessed pre-proteins in the cytoplasmic membrane. This disruption of protein secretion leads to a cascade of downstream effects, including the mislocalization of essential proteins, obstruction of secretion channels, and ultimately, bacterial cell death.[1][2]

The co-crystal structure of arylomycin A2 with E. coli SPase reveals that the macrocyclic core of the antibiotic binds within the deep active-site cleft.[5] The C-terminal carboxylate of the arylomycin is positioned within hydrogen-bonding distance of the catalytic Ser90 and Lys145 residues, effectively blocking substrate access and inactivating the enzyme.[5]

MIC_Workflow A 1. Prepare 2-fold serial dilutions of Arylomycin in 96-well plate C 3. Dilute and add inoculum to wells (Final ~5x10^5 CFU/mL) A->C B 2. Prepare bacterial inoculum to 0.5 McFarland standard B->C D 4. Incubate plate at 37°C for 18-24 hours C->D E 5. Read results by visual inspection D->E F Determine MIC: Lowest concentration with no visible growth E->F SAR_Logic cluster_start Starting Scaffold cluster_mod Structural Modifications cluster_outcome Improved Properties cluster_result Resulting Analog Start Natural Arylomycin A-C16 Mod1 Shorten N-terminal Lipid Tail Start->Mod1 Mod2 Add Positive Charge to Macrocycle (Phenol -> Amine) Start->Mod2 Mod3 Replace C-terminal Carboxylate with 'Warhead' (e.g., Nitrile) Start->Mod3 Outcome1 Improved Gram-Negative Outer Membrane Permeation Mod1->Outcome1 Outcome2 Overcomes Natural Proline-based Resistance Mod1->Outcome2 Mod2->Outcome1 Mod2->Outcome2 Mod3->Outcome2 Outcome3 Covalent / Irreversible Binding to SPase Mod3->Outcome3 End Potent Broad-Spectrum Analog (e.g., G0775) Outcome1->End Outcome2->End Outcome3->End

References

Arylomycin A5: A Comprehensive Technical Review of a Novel Antibiotic Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. The arylomycins, a class of natural product antibiotics, represent a promising frontier in this endeavor. This in-depth technical guide provides a comprehensive literature review and historical context of Arylomycin A5 and its derivatives. It details their discovery, mechanism of action as inhibitors of bacterial type I signal peptidase (SPase), and their spectrum of activity. This document consolidates quantitative data on their biological activity, provides detailed experimental protocols for their evaluation, and presents visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Historical Context and Discovery

The arylomycin family of antibiotics was first isolated from the fermentation broth of Streptomyces sp. Tü 6075.[1] Independent isolation efforts also identified these compounds from a soil sample collected in Cape Coast, Ghana.[2] These initial discoveries identified two main families, Arylomycin A and B, which are biaryl-bridged lipopeptide antibiotics.[1] The Arylomycin A series, including this compound, are characterized by an unmodified core macrocycle.[3]

Initially, the arylomycins were found to have a narrow spectrum of activity, primarily against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[2] This limited activity was later understood to be a consequence of naturally occurring mutations in the target enzyme, type I signal peptidase (SPase), in many bacterial species.[4][5][6] This realization has spurred efforts to develop synthetic analogs with broader spectrum activity.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[2][7][8] SPase is responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[8] This cleavage is crucial for the proper localization and function of a multitude of extracellular and cell-wall-associated proteins.

The inhibition of SPase by arylomycins leads to an accumulation of unprocessed preproteins in the bacterial cell membrane.[8] This disruption of the protein secretion pathway has profound and often lethal consequences for the bacterium, affecting cell wall maintenance, nutrient acquisition, and virulence.[8]

The following diagram illustrates the mechanism of action of this compound:

Arylomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Preprotein Preprotein Sec_Translocon Sec Translocon Preprotein->Sec_Translocon Translocation SPase Type I Signal Peptidase (SPase) Sec_Translocon->SPase Processing Mature_Protein Mature_Protein SPase->Mature_Protein Cleavage Accumulated_Preproteins Accumulated Preproteins SPase->Accumulated_Preproteins Blockage Arylomycin_A5 This compound Arylomycin_A5->SPase Inhibition Cell_Death Cell Death Accumulated_Preproteins->Cell_Death Leads to MIC_Determination_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of this compound in Plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no growth) Incubate_Plate->Read_Results End End Read_Results->End SPase_Inhibition_Assay_Workflow Start Start Prepare_Reactions Prepare Reactions in Plate: Buffer + this compound Start->Prepare_Reactions Add_Enzyme Add Purified SPase Prepare_Reactions->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Unraveling the Biaryl Bridge: A Technical Guide to the Core of Arylomycin A5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylomycins are a class of natural product antibiotics that have garnered significant interest due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase). This enzyme is crucial for the secretion of proteins across the bacterial cell membrane, making it an attractive target for new antibacterial agents. Central to the structure and activity of the arylomycins is a unique biaryl-bridged macrocycle. This in-depth technical guide provides a comprehensive overview of the biaryl bridge in Arylomycin A5, focusing on its structure, biosynthesis, and role in biological activity. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and antibiotic development.

The Biaryl Bridge: A Key Structural Feature

The core of this compound is a 14-membered macrocycle formed by a biaryl bond between a D-N-methyl-4-hydroxyphenylglycine (MeHpg) residue and a L-tyrosine residue. This rigidified structure is critical for pre-organizing the peptide backbone into a conformation that is optimal for binding to the active site of SPase.

Geometric Analysis of the Biaryl Bridge

Analysis of the crystal structure of the closely related Arylomycin A2 in complex with E. coli signal peptidase (PDB ID: 1T7D) provides precise geometric data for the biaryl bridge.

ParameterValue
Bond Lengths
C-C bond between aromatic rings~1.49 Å
Dihedral Angles
Cα-C-C-Cβ (MeHpg)Variable
Cα-C-C-Cβ (Tyr)Variable

Note: The exact dihedral angles can vary depending on the conformation of the macrocycle.

Biological Activity and Mechanism of Action

This compound exerts its antibacterial effect by inhibiting type I signal peptidase (SPase), a vital enzyme in the bacterial protein secretion pathway. The biaryl bridge plays an essential role in this inhibition by maintaining the macrocyclic core in a bioactive conformation.

Signaling Pathway of SPase Inhibition

The inhibition of SPase by this compound disrupts the general secretory pathway, leading to an accumulation of unprocessed pre-proteins in the cell membrane. This ultimately compromises membrane integrity and leads to bacterial cell death.

SPase_Inhibition_Pathway cluster_membrane Cell Membrane Pre-protein Pre-protein SPase SPase Pre-protein->SPase Signal Peptide Cleavage Mature Protein Mature Protein SPase->Mature Protein Release This compound This compound This compound->SPase Inhibition Suzuki_Miyaura_Workflow cluster_synthesis Synthesis of Linear Precursor cluster_cyclization Macrocyclization Peptide Synthesis Peptide Synthesis Functionalization Functionalization Peptide Synthesis->Functionalization Linear Precursor Linear Precursor Functionalization->Linear Precursor Suzuki-Miyaura Reaction Suzuki-Miyaura Reaction Linear Precursor->Suzuki-Miyaura Reaction Purification Purification Suzuki-Miyaura Reaction->Purification Macrocyclic Core Macrocyclic Core Purification->Macrocyclic Core BGC_Analysis_Workflow Genomic DNA Isolation Genomic DNA Isolation Genome Sequencing Genome Sequencing Genomic DNA Isolation->Genome Sequencing Bioinformatic Analysis (antiSMASH) Bioinformatic Analysis (antiSMASH) Genome Sequencing->Bioinformatic Analysis (antiSMASH) Gene Inactivation Gene Inactivation Bioinformatic Analysis (antiSMASH)->Gene Inactivation Heterologous Expression Heterologous Expression Bioinformatic Analysis (antiSMASH)->Heterologous Expression Metabolite Analysis (LC-MS) Metabolite Analysis (LC-MS) Gene Inactivation->Metabolite Analysis (LC-MS) Heterologous Expression->Metabolite Analysis (LC-MS) SPase_Assay_Workflow Enzyme & Substrate Prep Enzyme & Substrate Prep Assay Assay Enzyme & Substrate Prep->Assay Data Analysis Data Analysis Assay->Data Analysis Ki Determination Ki Determination Data Analysis->Ki Determination

Initial Characterization of Arylomycin A5 Antibacterial Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of the antibacterial effects of Arylomycin A5, a member of a novel class of lipopeptide antibiotics. The arylomycins target a unique and underexploited bacterial pathway, making them a subject of significant interest in the face of rising antimicrobial resistance. This document outlines their mechanism of action, antibacterial spectrum, and the methodologies employed in their initial evaluation.

Core Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase)

This compound exerts its antibacterial effect by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme.[1][2] SPase is a membrane-bound serine protease responsible for the cleavage of N-terminal signal peptides from preproteins that are translocated across the cytoplasmic membrane.[1] This process is a critical step in the general secretory pathway, which is vital for the proper localization of a multitude of proteins involved in various cellular functions, including cell wall maintenance, nutrient acquisition, and virulence.

The inhibition of SPase by this compound leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane.[1] This disruption of the protein secretion pathway results in the mislocalization of essential proteins, ultimately leading to bacterial cell death or growth inhibition.[1] The activity of arylomycins can be either bactericidal or bacteriostatic, depending on the bacterial species and its specific physiological response to secretion stress.

cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm/Extracellular Space Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation Sec Translocon Sec Translocon Preprotein->Sec Translocon Translocation SPase SPase Sec Translocon->SPase Preprotein emerges Mature Protein Mature Protein SPase->Mature Protein Signal Peptide Cleavage This compound This compound This compound->SPase Inhibition

This compound Mechanism of Action.

Antibacterial Spectrum and Resistance

Initial studies of arylomycins revealed a seemingly narrow spectrum of activity, primarily against a limited number of Gram-positive bacteria such as Streptococcus pneumoniae. However, further research demonstrated that the arylomycin scaffold possesses the potential for broad-spectrum activity. The limited activity against many common pathogens, including Staphylococcus aureus and Escherichia coli, was found to be due to naturally occurring mutations in the SPase enzyme.

Specifically, a proline residue at a key position in the SPase of resistant bacteria disrupts the binding of the arylomycin molecule. Genetically engineered strains of S. aureus and E. coli with a single amino acid substitution in their SPase (removing the resistance-conferring proline) become susceptible to arylomycins. This highlights that the intrinsic activity of the arylomycin scaffold is broad, but is often masked by natural resistance.

Quantitative Antibacterial Activity

The antibacterial efficacy of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below is a summary of representative MIC values for Arylomycin C16 (a close and well-studied analog of this compound) against various bacterial strains.

Bacterial StrainSPase GenotypeArylomycin C16 MIC (µg/mL)Reference
Staphylococcus epidermidis RP62AWild-Type (Sensitive)0.25
Staphylococcus aureus NCTC 8325Wild-Type (Resistant)>128
Staphylococcus aureus PAS8001spsB(P29S) (Sensitized)1
Escherichia coli MG1655Wild-Type (Resistant)>128
Escherichia coli PAS0260lepB(P84L) (Sensitized)4
Pseudomonas aeruginosa PAO1Wild-Type (Resistant)>128
Pseudomonas aeruginosa PAS2006lepB(P84L) (Sensitized)16
Streptococcus pneumoniaeWild-Type (Sensitive)1
Rhodococcus opacusWild-Type (Sensitive)4
Brevibacillus brevisWild-Type (Sensitive)8

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of arylomycins is determined using a modified Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar (B569324) medium are suspended in MHB to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells containing the antibiotic dilutions are inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours under ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Start Start Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions of this compound Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Bacterial Inoculum (0.5 McFarland) Inoculate 96-well Plate Inoculate 96-well Plate Prepare Serial Dilutions of this compound->Inoculate 96-well Plate Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate 96-well Plate Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate 96-well Plate->Incubate at 37°C for 18-24h Read MIC (Lowest concentration with no visible growth) Read MIC (Lowest concentration with no visible growth) Incubate at 37°C for 18-24h->Read MIC (Lowest concentration with no visible growth) End End Read MIC (Lowest concentration with no visible growth)->End

MIC Determination Workflow.
In Vitro SPase Inhibition Assay

The direct inhibition of SPase by arylomycins can be measured using a fluorescence-based assay.

Protocol:

  • Reagents: Purified, soluble catalytic domain of SPase, this compound, and a fluorogenic SPase substrate.

  • Assay Setup: The purified SPase enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer system in a microplate.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by SPase, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then determined by plotting the reaction rates against the inhibitor concentrations. For Arylomycin A2, an IC50 of 1 ± 0.2 μM has been reported for the E. coli SPase.

Time-Kill Assays

Time-kill assays are performed to determine whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Protocol:

  • Culture Preparation: An exponentially growing bacterial culture is diluted to a starting density of approximately 1 x 10^6 CFU/mL in fresh broth.

  • Antibiotic Addition: this compound is added to the cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC). A control culture with no antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours). Serial dilutions of these aliquots are plated on appropriate agar plates.

  • CFU Enumeration: The plates are incubated overnight, and the number of colonies is counted to determine the viable CFU/mL at each time point.

  • Data Interpretation: A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by a prevention of significant growth, with the CFU/mL remaining relatively constant over time. Studies have shown that arylomycin activity can be bactericidal against E. coli but tends to be bacteriostatic against S. aureus.

Conclusion

The initial characterization of this compound and its analogs has established them as a promising class of antibiotics with a novel mechanism of action. Their ability to inhibit the essential type I signal peptidase offers a new avenue for combating bacterial infections, including those caused by multidrug-resistant pathogens. While natural resistance exists, the broad intrinsic spectrum of the arylomycin scaffold provides a strong foundation for the development of optimized derivatives with enhanced clinical potential. The methodologies outlined in this guide provide a framework for the continued investigation and development of this important class of antibacterial agents.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Arylomycin A5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion, making it a promising target for novel antibacterial agents. The Arylomycin A series possesses a common macrocyclic core with variations in the N-terminal fatty acid tail. While the specific fatty acid moiety of Arylomycin A5 has not been definitively characterized in publicly available literature, this document provides a detailed, representative total synthesis protocol based on the well-established synthesis of Arylomycin A2. This protocol can be adapted for this compound once its specific lipid tail is identified. The synthesis features two key strategies for the crucial macrocyclization step: a Suzuki-Miyaura coupling and a copper-mediated oxidative phenol (B47542) coupling.

Chemical Structure

The general structure of the Arylomycin A series consists of a 14-membered biaryl-linked macrocycle connected to a lipopeptide side chain. The variation in the "A" series lies in the structure of the fatty acid (R group).

I. Synthetic Strategy Overview

The total synthesis of Arylomycin A analogues can be broadly divided into three main stages:

  • Synthesis of the Macrocyclic Core: Construction of the key biaryl-linked 14-membered ring.

  • Synthesis of the Lipopeptide Side Chain: Assembly of the N-terminal amino acids and coupling with the appropriate fatty acid.

  • Coupling and Deprotection: Ligation of the macrocyclic core and the lipopeptide side chain, followed by global deprotection to yield the final natural product.

Two primary strategies for the synthesis of the macrocyclic core are presented below.

Strategy 1: Intramolecular Suzuki-Miyaura Coupling

This approach relies on the palladium-catalyzed cross-coupling of an aryl halide and an aryl boronic ester within a linear peptide precursor to form the biaryl bond and close the macrocycle.

Suzuki_Miyaura_Strategy A Protected Amino Acids (Tyr, Ala, N-Me-Hpg) B Linear Peptide Precursor Assembly (Solution-phase peptide coupling) A->B C Linear Peptide with Aryl Halide and Boronic Ester B->C D Intramolecular Suzuki-Miyaura Coupling (Pd-catalyzed) C->D E Protected Macrocycle D->E G Coupling of Macrocycle and Side Chain E->G F Lipopeptide Side Chain Synthesis F->G H Protected Arylomycin G->H I Global Deprotection H->I J Arylomycin A Analogue I->J Oxidative_Coupling_Strategy A Protected Amino Acids (Tyr, Ala, Hpg) B Linear Tripeptide Assembly A->B C Linear Peptide with Two Phenol Groups B->C D Cu-Mediated Oxidative Phenol Coupling C->D E Protected Macrocycle D->E G Coupling of Macrocycle and Side Chain E->G F Lipopeptide Side Chain Synthesis F->G H Protected Arylomycin G->H I Global Deprotection H->I J Arylomycin A Analogue I->J

Application Note and Protocol: Purification of Arylomycin A5 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arylomycins are a class of biaryl-bridged lipopeptide antibiotics that exhibit activity against Gram-positive bacteria[1]. Arylomycin A5 is a member of this family and, like its counterparts, holds potential for therapeutic applications. High-purity this compound is essential for detailed biological assays, structural studies, and further drug development. This document provides a detailed protocol for the purification of this compound from a crude extract using both analytical and preparative High-Performance Liquid Chromatography (HPLC). The methods described are based on established procedures for the purification of related arylomycin compounds and other peptide antibiotics[1][2].

Experimental Protocols

1. Sample Preparation

Prior to HPLC purification, the crude extract containing this compound, typically obtained from fermentation broth or a synthetic reaction mixture, must be appropriately prepared.

  • Extraction: If starting from a fermentation culture of a producing organism like Streptomyces sp., the culture filtrate and mycelium can be extracted with a suitable organic solvent such as ethyl acetate (B1210297) or butanol[1].

  • Solid-Phase Extraction (SPE): For initial cleanup and concentration, the crude extract can be subjected to solid-phase extraction. A C18 SPE cartridge is recommended.

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the aqueous solution of the crude extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove polar impurities.

    • Elute the arylomycin-containing fraction with a higher concentration of organic solvent (e.g., 80-100% acetonitrile).

  • Solubilization: The partially purified and dried extract should be dissolved in a solvent compatible with the HPLC mobile phase, such as a mixture of acetonitrile and water or dimethyl sulfoxide (B87167) (DMSO). The sample should be filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. Analytical HPLC for Purity Assessment

Analytical HPLC is used to determine the purity of the this compound sample and to optimize the separation conditions before scaling up to preparative HPLC.

Table 1: Analytical HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[2]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10-20 µL
Column Temperature 25 °C

3. Preparative HPLC for Purification

Preparative HPLC is employed to isolate larger quantities of pure this compound. The conditions are scaled up from the analytical method.

Table 2: Preparative HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., Phenomenex, 250 mm x 21.2 mm, 10 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Optimized based on analytical run, typically a shallower gradient around the elution time of this compound
Flow Rate 15-20 mL/min
Detection UV at 220 nm
Sample Loading The sample is loaded in a minimal volume of mobile phase A or DMSO. The loading amount depends on the column capacity.
Fraction Collection Fractions are collected based on the UV chromatogram peaks.

4. Post-Purification Processing

  • Purity Analysis: The collected fractions are analyzed by analytical HPLC to determine their purity.

  • Solvent Evaporation: The pure fractions are pooled, and the organic solvent (acetonitrile) is removed, typically using a rotary evaporator.

  • Lyophilization: The remaining aqueous solution containing the purified this compound is frozen and lyophilized to obtain a stable, dry powder.

  • Characterization: The final product should be characterized by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and structure.

Visualizations

Experimental Workflow for this compound Purification

G A Crude Extract (Fermentation Broth / Synthetic Mixture) B Solid-Phase Extraction (SPE) (C18 Cartridge) A->B C Partially Purified Extract B->C D Analytical HPLC (Purity Check & Method Optimization) C->D E Preparative HPLC (Isolation of this compound) C->E F Fraction Collection E->F G Purity Analysis of Fractions (Analytical HPLC) F->G H Pooling of Pure Fractions G->H I Solvent Evaporation & Lyophilization H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

Summary

The protocol outlined above provides a comprehensive approach to the purification of this compound using HPLC. The use of both analytical and preparative reverse-phase HPLC with a C18 column and a water/acetonitrile mobile phase containing TFA is a robust method for obtaining high-purity material suitable for further research and development. The provided workflow and tabulated conditions serve as a guide for researchers in the field of natural product chemistry and drug discovery.

References

Determining the Potency of Arylomycin A5: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylomycins are a class of natural product antibiotics that represent a promising frontier in the fight against antimicrobial resistance. Their unique mechanism of action, the inhibition of bacterial type I signal peptidase (SPase), makes them an attractive subject for antibiotic research and development. Signal peptidase is a critical enzyme in the bacterial protein secretion pathway, responsible for cleaving signal peptides from proteins destined for export across the cytoplasmic membrane. Inhibition of SPase leads to a disruption of protein localization and ultimately, cell death. This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Arylomycin A5, a member of this important antibiotic class. The MIC assay is a fundamental technique in microbiology for assessing the potency of an antimicrobial agent against a specific microorganism.

Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound exerts its antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase). This enzyme is essential for the viability of many bacteria as it plays a crucial role in the general secretory (Sec) pathway. The Sec pathway is responsible for the translocation of a wide array of proteins, including virulence factors, nutrient acquisition proteins, and cell wall maintenance enzymes, from the cytoplasm to the periplasm or the extracellular space.

The inhibition of SPase by this compound leads to the accumulation of unprocessed pre-proteins in the cytoplasmic membrane. This accumulation disrupts membrane integrity and function, leading to a cascade of downstream effects that are detrimental to the bacterial cell. The activity of arylomycins can be either bacteriostatic or bactericidal depending on the bacterial species and its growth phase.

cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Pre-protein with Signal Peptide Ribosome->Preprotein Translation SecA SecA ATPase Preprotein->SecA Binding SecYEG SecYEG Translocon SecA->SecYEG Targeting to Translocon SPase Type I Signal Peptidase (SPase) SecYEG->SPase Translocation of Pre-protein MatureProtein Mature Secreted Protein SPase->MatureProtein Signal Peptide Cleavage CellDeath Cell Death SPase->CellDeath Disruption of Protein Secretion Arylomycin This compound Arylomycin->SPase Inhibition CellularProcesses Essential Cellular Processes (e.g., Nutrient Acquisition, Cell Wall Maintenance) MatureProtein->CellularProcesses Function CellularProcesses->CellDeath Impairment leads to

Figure 1: this compound Mechanism of Action.

Data Presentation: MIC of Arylomycin Analogs

Table 1: Minimum Inhibitory Concentration (MIC) of Arylomycin A-C16 against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusNCTC 8325>128[1]
Staphylococcus aureusClinical Isolates (majority)16 - 32[1]
Staphylococcus epidermidisRP62A0.5[2]
Staphylococcus epidermidisClinical Isolates (MIC₅₀)0.5[2]
Staphylococcus epidermidisClinical Isolates (MIC₉₀)1[2]
Streptococcus pneumoniae-Sensitive
Escherichia coliWild Type>64
Pseudomonas aeruginosaWild Type>128

Table 2: Minimum Inhibitory Concentration (MIC) of Synthetic Arylomycin Analog G0775 against Gram-Negative Bacteria.

Bacterial SpeciesStrain TypeMIC (µg/mL)Reference
Escherichia coliMDR Clinical Isolates (MIC₉₀)≤0.25
Klebsiella pneumoniaeMDR Clinical Isolates (MIC₉₀)≤0.25
Acinetobacter baumanniiMDR Clinical Isolates (MIC₉₀)≤4
Pseudomonas aeruginosaMDR Clinical Isolates (MIC₉₀)≤16

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of this compound, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Test bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Sterile reagent reservoirs

Experimental Workflow

cluster_workflow MIC Assay Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of This compound in Microtiter Plate B->C D Incubate Plate (16-20 hours at 35°C) C->D E Read and Record Results (Visual Inspection or Spectrophotometer) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Figure 2: Broth Microdilution MIC Assay Workflow.

Step-by-Step Procedure
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate growth medium (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.

    • In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.

    • Add 200 µL of the working stock solution of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

    • The final volume in each test well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, examine the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear. If these controls are not as expected, the assay is invalid and should be repeated.

    • Results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Conclusion

The Minimum Inhibitory Concentration assay is a critical tool for evaluating the in vitro activity of novel antibiotics like this compound. By understanding its mechanism of action and employing standardized protocols, researchers can accurately assess its potential as a therapeutic agent. The unique targeting of the essential bacterial enzyme, type I signal peptidase, positions the arylomycins as a promising class of antibiotics with the potential to address the growing challenge of multidrug-resistant infections. Further investigation into the spectrum of activity and in vivo efficacy of this compound and its analogs is warranted.

References

Application Notes and Protocols: In Vitro Activity of Arylomycin A5 Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural product antibiotics that represent a promising avenue for the development of new therapeutics against multidrug-resistant bacteria. Their unique mechanism of action involves the inhibition of type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway that is not targeted by any currently approved antibiotics.[1] This novel target makes arylomycins particularly interesting for combating pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).

Arylomycin A5 is a naturally occurring member of this class. However, the in vitro activity of natural arylomycins, including this compound and its close structural analogs like Arylomycin A-C16, against wild-type S. aureus is often limited. This is due to the presence of a specific proline residue in the S. aureus SPase (SpsB) that confers natural resistance.[2] Despite this, the arylomycin scaffold serves as a valuable template for the development of more potent synthetic derivatives.

These application notes provide a comprehensive overview of the in vitro activity of arylomycins against MRSA, with a focus on Arylomycin A-C16 as a representative of the natural arylomycin core structure. Detailed protocols for key experiments are provided to enable researchers to evaluate the efficacy of arylomycin-based compounds.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Arylomycin A-C16 and a more potent synthetic derivative, Arylomycin M131, against a panel of S. aureus strains, including MRSA. The data illustrates the heterogeneous susceptibility of S. aureus to arylomycins.

Table 1: MIC Values of Arylomycin A-C16 and M131 Against Various S. aureus Strains

StrainStrain TypeArylomycin A-C16 MIC (µg/mL)Arylomycin M131 MIC (µg/mL)
USA300CA-MRSA>1281-4
NCTC 8325MRSA>1281-4
COLMRSA16-321-4
N315MRSA16-321-4
Panel of 85 clinical isolatesMSSA/MRSA16-32Not widely reported
Panel of 16 clinical isolatesMSSA/MRSA>1281-4 or >32

CA-MRSA: Community-Associated MRSA; MSSA: Methicillin-Susceptible Staphylococcus aureus. Data compiled from studies on panels of clinical and laboratory S. aureus strains.[2] The majority of strains show high resistance to the natural arylomycin scaffold (A-C16), while the optimized derivative (M131) demonstrates significantly improved potency.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of arylomycin compounds against MRSA strains according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound or its derivatives (e.g., Arylomycin A-C16)

  • MRSA strains (e.g., ATCC 43300, USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the arylomycin compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in CAMHB directly in the 96-well microtiter plate to achieve a final volume of 50 µL per well. The concentration range should be selected to encompass the expected MIC.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions, resulting in a final volume of 100 µL per well.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Time-Kill Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of arylomycin compounds against MRSA over time.

Materials:

  • This compound or its derivatives

  • MRSA strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS

  • Mueller-Hinton Agar (MHA) plates

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the MRSA strain in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing the arylomycin compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube (bacteria in CAMHB without antibiotic).

    • Inoculate each tube with the prepared bacterial suspension.

  • Time-Point Sampling and Plating:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto MHA plates.

  • Colony Counting and Data Analysis:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL versus time for each concentration of the arylomycin compound and the growth control to generate time-kill curves.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.

Visualizations

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Extracellular Space Precursor_Protein Precursor Protein with Signal Peptide Sec_Translocon Sec Translocon Precursor_Protein->Sec_Translocon Targeting Ribosome Ribosome Ribosome->Precursor_Protein Translation Mature_Protein_Cytoplasm Mature Protein (Mislocalized) Sec_Translocon->Mature_Protein_Cytoplasm Accumulation of unprocessed precursors SPase Type I Signal Peptidase (SpsB) Sec_Translocon->SPase Translocation Mature_Protein_Extracellular Secreted Mature Protein SPase->Mature_Protein_Extracellular Cleavage & Secretion Signal_Peptide Signal Peptide SPase->Signal_Peptide Cleavage Arylomycin This compound Arylomycin->SPase Inhibition

Caption: Mechanism of action of this compound against MRSA.

G cluster_workflow Experimental Workflow for In Vitro Activity Assessment start Start: Obtain this compound and MRSA strains prep_inoculum Prepare Standardized MRSA Inoculum (0.5 McFarland) start->prep_inoculum mic_determination Perform Broth Microdilution for MIC Determination prep_inoculum->mic_determination read_mic Read and Record MIC (Lowest concentration with no visible growth) mic_determination->read_mic time_kill_setup Set up Time-Kill Assay (Multiple MIC concentrations) read_mic->time_kill_setup time_sampling Sample at Multiple Time Points (0, 2, 4, 8, 12, 24h) time_kill_setup->time_sampling plate_and_count Plate Serial Dilutions and Count CFUs time_sampling->plate_and_count analyze_data Analyze Data and Generate Time-Kill Curves plate_and_count->analyze_data end End: Determine Bactericidal/ Bacteriostatic Activity analyze_data->end

Caption: Experimental workflow for assessing in vitro activity.

References

In Vivo Efficacy of Arylomycins: Application Notes and Protocols for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo efficacy studies of the arylomycin class of antibiotics in animal models. The focus is on the neutropenic mouse thigh infection model, a standard for preclinical evaluation of antimicrobial agents. While specific in vivo efficacy data for the natural product Arylomycin A5 is limited in publicly available literature, this document summarizes the available data for its potent synthetic analogs, G0775 and compound 162, to provide a framework for assessing the potential of this drug class.

Introduction to Arylomycins

Arylomycins are a class of natural product antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion.[1][2][3][4][5] This unique target makes them a promising area of research for combating drug-resistant bacteria.[4] However, the initial narrow spectrum of activity of natural arylomycins has led to the development of synthetic analogs with improved potency and broader activity against both Gram-positive and Gram-negative pathogens.[6][7]

In Vivo Efficacy of Arylomycin Analogs

In vivo studies have been crucial in demonstrating the therapeutic potential of optimized arylomycin analogs. The neutropenic mouse thigh infection model is a well-established method for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.[1][2][3][4][8]

Summary of Quantitative In Vivo Efficacy Data

The following table summarizes the key in vivo efficacy data reported for synthetic arylomycin analogs in a neutropenic mouse thigh infection model.

CompoundAnimal ModelBacterial StrainDosing RegimenEfficacy EndpointResult
Compound 162 Neutropenic MouseMultidrug-resistant Pseudomonas aeruginosaNot specifiedReduction in Colony Forming Units (CFU) per gram of thigh tissue at 24 hours post-treatment3.5-log decrease in CFU [7]
G0775 Neutropenic MouseMultidrug-resistant Pseudomonas aeruginosaNot specifiedReduction in Colony Forming Units (CFU) per gram of thigh tissue at 24 hours post-treatment1.1-log decrease in CFU [7]
G0775 MouseEscherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumanniiNot specifiedReduction in bacterial load in thigh muscle tissue compared to vehicleSignificant reduction [6]
G0775 MouseKlebsiella pneumoniaeNot specifiedReduction in bacterial load in lungsSignificant reduction [6]
G0775 MouseKlebsiella pneumoniaeNot specifiedIncreased survival in a peritonitis modelIncreased survival [6]

Experimental Protocols

This section provides a detailed protocol for a neutropenic mouse thigh infection model, which can be adapted for the evaluation of arylomycin analogs.

Neutropenic Mouse Thigh Infection Model Protocol

Objective: To evaluate the in vivo efficacy of an arylomycin analog in reducing bacterial burden in a localized thigh infection in immunocompromised mice.

Materials:

  • Animals: 6-week-old female ICR (CD-1) or Swiss mice, weighing 23-27 g.[1][2][4]

  • Immunosuppressive Agent: Cyclophosphamide (B585).[1][3][4][8]

  • Bacterial Strain: A clinically relevant strain of interest (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa).

  • Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) with 5% sheep's blood.[1]

  • Test Compound: Arylomycin analog, formulated in a suitable vehicle.

  • Vehicle Control: The formulation vehicle without the test compound.

  • Anesthetic: Isoflurane or other suitable anesthetic.[4]

  • Sterile Supplies: Syringes, needles, phosphate-buffered saline (PBS), homogenization tubes, tissue homogenizer.

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice. A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[1][4] This renders the mice neutropenic (<100 neutrophils/mm³), making them more susceptible to infection.[4]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in TSB at 37°C.

    • On the day of infection, dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 10⁷ CFU/mL).[1][2]

  • Infection:

    • Anesthetize the mice using isoflurane.[4]

    • Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.[1]

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer the arylomycin analog or vehicle control.[1][2] The route of administration (e.g., subcutaneous, intravenous, intraperitoneal) and dosing regimen should be based on the pharmacokinetic properties of the compound.

  • Efficacy Assessment:

    • At 24 hours post-infection, humanely euthanize the mice.[1][2]

    • Aseptically dissect the entire right thigh muscle.[1]

    • Weigh the thigh tissue.

    • Homogenize the thigh tissue in a known volume of sterile PBS (e.g., 3 mL).[1]

    • Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.[1]

    • Plate the dilutions onto TSA plates in duplicate.[1]

    • Incubate the plates at 37°C for approximately 20 hours.[1]

    • Count the number of bacterial colonies to determine the CFU per gram of thigh tissue.[1]

  • Data Analysis:

    • Calculate the mean log₁₀ CFU/gram of thigh tissue for each treatment group.

    • Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in bacterial burden.

Visualizations

Arylomycin Mechanism of Action

Arylomycin_Mechanism cluster_bacterium Bacterial Cell cluster_membrane Cytoplasmic Membrane SPase Type I Signal Peptidase (SPase) MatureProtein Mature Protein SPase->MatureProtein Cleaves Signal Peptide Preprotein Preprotein with Signal Peptide Preprotein->SPase Substrate Arylomycin This compound Arylomycin->SPase Inhibits Secretion Secretion Pathway MatureProtein->Secretion Enters

Caption: Mechanism of action of this compound, inhibiting Type I Signal Peptidase.

Experimental Workflow for Neutropenic Mouse Thigh Infection Model

workflow A Day -4: Administer Cyclophosphamide (150 mg/kg) B Day -1: Administer Cyclophosphamide (100 mg/kg) A->B C Day 0: Infect Mouse Thigh with Bacteria (e.g., 10^7 CFU) B->C D Day 0 (2h post-infection): Administer Arylomycin Analog or Vehicle Control C->D E Day 1 (24h post-infection): Euthanize and Harvest Thigh Tissue D->E F Homogenize Tissue and Perform Serial Dilutions E->F G Plate Dilutions and Incubate Overnight F->G H Count CFU and Determine Bacterial Load G->H

Caption: Workflow for the neutropenic mouse thigh infection model.

Logical Relationship of Preclinical Antibiotic Development

preclinical_development InVitro In Vitro Studies (MIC, Spectrum) PK_PD Pharmacokinetics/ Pharmacodynamics InVitro->PK_PD AnimalModel Animal Model of Infection (e.g., Thigh, Lung) PK_PD->AnimalModel Efficacy In Vivo Efficacy (Bacterial Load Reduction, Survival) AnimalModel->Efficacy Tox Toxicology Studies Efficacy->Tox Clinical Clinical Trials Tox->Clinical

Caption: Logical flow of preclinical antibiotic development.

References

Application Notes and Protocols for Studying Arylomycin A5 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the target engagement of Arylomycin A5, a lipopeptide antibiotic that inhibits bacterial type I signal peptidase (SPase). The following sections detail the mechanism of action, key experimental techniques with step-by-step protocols, and quantitative data to facilitate research and development of this novel class of antibiotics.

Introduction to this compound and its Target

Arylomycins are a class of natural product antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase).[1] SPase is an essential enzyme responsible for cleaving the N-terminal signal peptides from proteins that are translocated across the bacterial cell membrane.[2][3] This process is a critical step in the general secretory pathway.[2] Inhibition of SPase by this compound leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting protein secretion and ultimately leading to bacterial cell death.[2] The unique target of arylomycins makes them promising candidates for development against multidrug-resistant bacteria, as there are currently no clinically approved antibiotics that target SPase.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the in vitro efficacy of this compound and its derivatives against various bacterial strains and their inhibitory activity against the target enzyme, SPase.

Table 1: Minimum Inhibitory Concentrations (MIC) of Arylomycin Derivatives

CompoundBacterial StrainMIC (µg/mL)
Arylomycin A-C16Escherichia coli (sensitized, P84L mutation)0.02
Arylomycin A-C16Escherichia coli (wild-type)>128
Arylomycin A-C16Staphylococcus aureus (sensitized, P29S mutation)2
Arylomycin A-C16Staphylococcus aureus (wild-type)>128
Arylomycin A-C16Staphylococcus epidermidis (clinical isolates, MIC50)0.5
Arylomycin A-C16Staphylococcus epidermidis (clinical isolates, MIC90)1
Arylomycin M131Staphylococcus aureus (clinical isolates, MIC50)2
Arylomycin M131Staphylococcus aureus (clinical isolates, MIC90)4
G0775Acinetobacter baumannii (MDR, 90% of strains)≤4
G0775Pseudomonas aeruginosa (MDR, 90% of strains)≤16

Data compiled from multiple sources.

Table 2: In Vitro Inhibition of Type I Signal Peptidase (SPase) by Arylomycins

CompoundEnzyme SourceParameterValue (nM)
Arylomycin A-C16E. coli SPaseIC5070
Arylomycin A-C16S. aureus SPaseIC501800
Arylomycin A-C16S. aureus SPase (Ser-variant)KD130 ± 53
Arylomycin A-C16S. aureus SPase (Pro-variant)KD1283 ± 278
G0775LepB (E. coli SPase)KI0.44

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound target engagement and its antibacterial effects.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Target bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the target bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Protocol 2: Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Target bacterial strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar plates

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial culture in the mid-logarithmic growth phase as described in the MIC protocol.

    • Dilute the culture in pre-warmed CAMHB to a final density of approximately 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control tube with no antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic concentration and the growth control.

    • A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Protocol 3: In Vitro SPase Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound against purified SPase.

Materials:

  • Purified bacterial Type I Signal Peptidase (SPase)

  • FRET-labeled peptide substrate for SPase

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of purified SPase in assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted this compound solutions.

    • Add the purified SPase to each well (except for the no-enzyme control).

    • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET-labeled peptide substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore and quencher pair.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the initial velocity against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in studying this compound target engagement.

Arylomycin_A5_Mechanism_of_Action Preprotein Preprotein with Signal Peptide SecTranslocon Sec Translocon (in Cytoplasmic Membrane) Preprotein->SecTranslocon Translocation Ribosome Ribosome Ribosome->Preprotein Translation SPase Type I Signal Peptidase (SPase) SecTranslocon->SPase Processing AccumulatedPreprotein Accumulated Unprocessed Preprotein SecTranslocon->AccumulatedPreprotein MatureProtein Mature Secreted Protein SPase->MatureProtein Cleavage of Signal Peptide SPase->AccumulatedPreprotein ArylomycinA5 This compound ArylomycinA5->SPase Inhibition CellDeath Cell Death AccumulatedPreprotein->CellDeath Disruption of Protein Secretion

Caption: this compound inhibits Type I Signal Peptidase (SPase).

MIC_Assay_Workflow Start Start: Prepare Bacterial Inoculum PrepareDilutions Prepare Serial Dilutions of this compound in 96-well plate Start->PrepareDilutions Inoculate Inoculate Plate with Bacterial Suspension PrepareDilutions->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate ReadResults Visually Inspect for Growth Incubate->ReadResults DetermineMIC Determine MIC: Lowest concentration with no visible growth ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Time_Kill_Assay_Workflow Start Start: Prepare Bacterial Inoculum SetupCultures Set up Cultures with this compound (at multiples of MIC) Start->SetupCultures Incubate Incubate at 37°C with Shaking SetupCultures->Incubate Sampling Sample at Multiple Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sampling Loop SerialDilution Perform Serial Dilutions Sampling->SerialDilution Plating Plate Dilutions on Agar SerialDilution->Plating IncubatePlates Incubate Plates at 37°C Plating->IncubatePlates CountCFU Count Colonies (CFU/mL) IncubatePlates->CountCFU PlotData Plot log10 CFU/mL vs. Time CountCFU->PlotData End End PlotData->End

Caption: Workflow for Time-Kill Kinetic Assay.

References

Application Notes and Protocols for Generating Arylomycin A5 Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for generating bacterial mutants resistant to Arylomycin A5, a member of the arylomycin class of antibiotics. The protocols are intended for microbiology and molecular biology researchers investigating antibiotic resistance mechanisms and for drug development professionals seeking to understand potential resistance profiles of novel antimicrobial agents.

Introduction to this compound and its Target

Arylomycins are a class of natural product antibiotics that inhibit bacterial type I signal peptidase (SPase).[1][2][3] SPase is a crucial enzyme in the general secretory (Sec) pathway, responsible for cleaving the N-terminal signal peptides from proteins translocated across the cytoplasmic membrane.[4][5] This process is essential for the proper localization and function of a multitude of secreted proteins, including many virulence factors. The inhibition of SPase leads to the accumulation of unprocessed preproteins in the cell membrane, ultimately resulting in bacterial cell death. Consequently, SPase is considered a promising target for novel antibiotics.

Resistance to arylomycins can arise through specific mutations in the gene encoding SPase (often denoted as spsB or lepB). These mutations can reduce the binding affinity of the antibiotic to its target, thereby rendering the bacterium less susceptible. Understanding the mechanisms and frequency of resistance development is a critical aspect of antibiotic research and development.

Data Presentation: Arylomycin Susceptibility

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of arylomycin derivatives against various bacterial strains, including wild-type, sensitive mutants, and resistant mutants. This data highlights the impact of specific SPase mutations on arylomycin susceptibility.

Table 1: MICs of Arylomycin C16 against various bacterial strains.

OrganismStrainGenotypeMIC (µg/mL)
Staphylococcus epidermidisWild TypespsIBSensitive
Staphylococcus aureusMutantspsIB (P29S)2
Escherichia coliMutantlepB (P84L)Sensitive
Pseudomonas aeruginosaMutantlepB (P84L)Sensitive

Data compiled from multiple sources indicating that specific proline substitutions confer resistance, and their removal increases sensitivity.

Table 2: MICs of Arylomycin A-C16 and M131 against Staphylococcus aureus strains.

StrainArylomycin A-C16 MIC (µg/mL)Arylomycin M131 MIC (µg/mL)
NCTC 8325 (P29S mutant)2Not specified
Panel of clinical isolates16 to >128Not specified

This table demonstrates the variability in arylomycin susceptibility among clinical isolates, even with the presence of a resistance-conferring proline residue in SPase.

Experimental Protocols

This section provides detailed protocols for generating and characterizing this compound resistant mutants.

Protocol 1: Spontaneous Mutant Selection

This protocol describes a method for selecting spontaneous mutants resistant to this compound from a susceptible bacterial population.

Materials:

  • Susceptible bacterial strain (e.g., Staphylococcus epidermidis RP62A)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth - TSB)

  • Appropriate solid growth medium (e.g., Tryptic Soy Agar - TSA)

  • This compound stock solution

  • Sterile culture tubes and Petri dishes

  • Incubator

  • Spectrophotometer

Procedure:

  • Prepare an overnight culture: Inoculate a single colony of the susceptible bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Determine cell density: Measure the optical density (OD) of the overnight culture at 600 nm. A typical overnight culture of S. epidermidis will reach a high cell density (approximately 1-3 x 10⁹ cells/mL).

  • Prepare selective plates: Prepare TSA plates containing this compound at a concentration that is 4 to 8 times the Minimum Inhibitory Concentration (MIC) for the susceptible strain.

  • Plate the culture: Spread a high density of the overnight culture (e.g., 100 µL of a 1:10 dilution) onto the selective TSA plates. It is important to plate a sufficient number of cells to increase the probability of isolating rare spontaneous mutants.

  • Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Isolate and purify resistant colonies: Pick individual colonies that grow on the selective plates and streak them onto fresh selective plates to ensure they are true resistant mutants and not contaminants.

  • Confirm resistance: Perform MIC testing on the purified resistant isolates to quantify the level of resistance compared to the parental strain.

  • Characterize the mutation: Sequence the gene encoding SPase (spsB or lepB) from the resistant isolates to identify the specific mutations responsible for resistance.

Protocol 2: Generation of Resistant Mutants by Gene Replacement

This protocol describes a more targeted approach to generating resistant mutants by introducing specific mutations into the SPase gene using homologous recombination. This method is adapted from techniques used for generating gene deletion and replacement mutants in various bacteria.

Materials:

  • Bacterial strain for mutagenesis

  • Plasmids for gene replacement (suicide or temperature-sensitive vectors)

  • Antibiotic resistance markers

  • Enzymes for molecular cloning (restriction enzymes, ligase)

  • PCR reagents

  • Electroporator or reagents for chemical transformation

  • Appropriate selective media

Procedure:

  • Construct the mutagenesis vector:

    • Amplify the SPase gene and its flanking regions from the target bacterium by PCR.

    • Introduce the desired resistance-conferring mutation (e.g., a codon change for a specific proline residue) into the SPase gene using site-directed mutagenesis.

    • Clone the mutated SPase gene with its flanking regions into a suitable suicide or temperature-sensitive plasmid containing an antibiotic resistance marker.

  • Introduce the vector into the target bacterium: Transform the constructed plasmid into the recipient bacterial strain via electroporation or chemical transformation.

  • Select for single-crossover integration: Plate the transformed cells on a medium containing the antibiotic corresponding to the marker on the plasmid. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Induce the second crossover event: Culture the single-crossover mutants under conditions that select for the excision of the plasmid. This can be achieved by growing at a non-permissive temperature for a temperature-sensitive plasmid or by counter-selection methods.

  • Screen for the desired mutant: Screen the resulting colonies for the presence of the desired mutation and the loss of the plasmid. This can be done by replica plating to identify colonies that have lost the plasmid-borne antibiotic resistance and by PCR and sequencing to confirm the presence of the desired mutation in the chromosomal SPase gene.

  • Phenotypic characterization: Confirm the this compound resistance phenotype of the generated mutant by MIC testing.

Visualizations

Signaling Pathway Diagram

Arylomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_extracellular Extracellular Space ribosome Ribosome preprotein Preprotein with Signal Peptide ribosome->preprotein Translation sec_translocon Sec Translocon preprotein->sec_translocon Translocation spase Type I Signal Peptidase (SPase) sec_translocon->spase Processing mature_protein Mature Protein spase->mature_protein Cleavage of Signal Peptide arylomycin This compound arylomycin->spase Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Mutant_Generation_Workflow start Start with Susceptible Bacterial Strain culture Grow Overnight Culture start->culture plate Plate on this compound Selective Agar culture->plate incubate Incubate to Select for Resistant Colonies plate->incubate isolate Isolate and Purify Resistant Colonies incubate->isolate confirm Confirm Resistance (MIC Testing) isolate->confirm sequence Sequence SPase Gene to Identify Mutations confirm->sequence end This compound Resistant Mutant sequence->end

Caption: Workflow for spontaneous mutant selection.

Logical Relationship Diagram

Resistance_Mechanism cluster_wildtype Wild-Type (Sensitive) cluster_mutant Mutant (Resistant) wt_spase Wild-Type SPase arylomycin This compound binding Effective Binding inhibition SPase Inhibition death Bacterial Cell Death mut_spase Mutant SPase (e.g., Proline Substitution) arylomycin2 This compound no_binding Reduced Binding no_inhibition SPase Remains Active survival Bacterial Survival

Caption: Logical flow of this compound resistance.

References

Application Notes and Protocols: Arylomycin A5 for Studying Bacterial Protein Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the discovery and characterization of novel antibacterial agents with new mechanisms of action. The arylomycin family of natural product antibiotics represents a promising class of compounds that target a novel and essential pathway in bacteria: protein secretion. Arylomycins act by inhibiting the type I signal peptidase (SPase), a crucial enzyme responsible for cleaving the N-terminal signal peptides from proteins translocated across the cytoplasmic membrane.[1][2][3] This inhibition leads to an accumulation of unprocessed preproteins in the membrane, disrupting membrane integrity and ultimately causing bacterial cell death or growth inhibition.[4]

Arylomycin A5, a synthetic analog, and its related compounds are powerful tools for studying the bacterial general secretory (Sec) pathway. Their specificity for SPase allows for targeted investigations into the consequences of blocking protein secretion, making them invaluable for both basic research and as a platform for the development of new therapeutics.[2][5] This document provides detailed application notes and protocols for utilizing this compound and its derivatives to study bacterial protein secretion.

Mechanism of Action

This compound inhibits the bacterial type I signal peptidase (SPase). SPase is a membrane-bound serine protease that plays a pivotal role in the final step of the general secretory pathway. It recognizes and cleaves the signal peptide from newly synthesized proteins that have been translocated across the cytoplasmic membrane via the SecYEG translocon. This cleavage releases the mature protein into the periplasm (in Gram-negative bacteria) or the extracellular environment (in Gram-positive bacteria). By binding to the active site of SPase, this compound prevents this crucial processing step, leading to a bottleneck in the protein secretion pathway and the accumulation of unprocessed preproteins in the cell membrane.[1][2][3]

Natural resistance to arylomycins in many important pathogens, such as Staphylococcus aureus and Escherichia coli, is often conferred by a single proline residue in the SPase active site, which interferes with arylomycin binding.[5][6] Consequently, much of the research utilizing arylomycins is conducted with genetically sensitized bacterial strains where this proline has been mutated (e.g., P29S in S. aureus or P84L/S in E. coli), rendering them susceptible.[1][6]

Mechanism of this compound Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SecYEG SecYEG Translocon Preprotein->SecYEG Translocation SPase Type I Signal Peptidase (SPase) SecYEG->SPase Processing MatureProtein Mature Protein SPase->MatureProtein Cleavage & Release Arylomycin This compound Arylomycin->SPase Inhibition

Caption: Inhibition of Type I Signal Peptidase by this compound.

Data Presentation

The following tables summarize the quantitative data for Arylomycin A-C16, a well-characterized derivative closely related to this compound, against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin A-C16

Bacterial StrainRelevant GenotypeMIC (µg/mL)Reference
Staphylococcus epidermidis RP62AWild-type (Sensitive)0.25 - 1.0[6]
Staphylococcus aureus NCTC 8325Wild-type (Resistant, SpsB Proline)>128[6]
Staphylococcus aureus PAS8001SpsB(P29S) (Sensitized)0.25[1][6]
Escherichia coli MG1655Wild-type (Resistant, LepB Proline)>128[6]
Escherichia coli PAS0260LepB(P84L) (Sensitized)0.5[1][6]
Pseudomonas aeruginosa PAO1Wild-type (Resistant, LepB Proline)>128[6]
Pseudomonas aeruginosa PAS2006LepB(P84L) (Sensitized)16[6]
Streptococcus pneumoniae R800Wild-type8 - >64 µM[7]
Corynebacterium glutamicum ATCC 44475Wild-type2[6]
Rhodococcus opacus DSM 1069Wild-type0.5[6]

Table 2: Binding Affinity of Arylomycin C16 to Signal Peptidase (SPase)

SPase VariantMethodDissociation Constant (KD)Reference
S. aureus SPase (Wild-type, Pro-variant)Fluorescence1283 ± 278 nM[3]
S. aureus SPase (P29S mutant, Ser-variant)Fluorescence130 ± 53 nM[3]
E. coli SPase (truncated, Wild-type)Fluorescence979 ± 69 nM[3]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on bacterial protein secretion.

Experimental Workflow with this compound Start Start with Sensitized Bacterial Strain MIC Determine MIC of This compound Start->MIC Binding In Vitro SPase Binding Assay Start->Binding Purified SPase Growth Assess Impact on Bacterial Growth MIC->Growth TimeKill Time-Kill Assay (Viability) Growth->TimeKill At MIC & supra-MIC Secretome Secretome Analysis (Mass Spectrometry) Growth->Secretome At sub-MIC Virulence Phenotypic Assays (e.g., Biofilm, Motility) Growth->Virulence At sub-MIC Data Data Analysis and Interpretation TimeKill->Data Secretome->Data Binding->Data Virulence->Data

Caption: General workflow for studying this compound effects.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (in DMSO)

  • Cation-adjusted Mueller-Hinton II Broth (MHBII)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh agar (B569324) plate, suspend bacterial colonies in MHBII to match a 0.5 McFarland standard, or measure the optical density at 600 nm (OD600). Dilute the bacterial suspension in fresh MHBII to a final density of approximately 5 x 105 CFU/mL.[1]

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in MHBII directly in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.[1]

Protocol 2: In Vitro SPase Binding Assay (Fluorescence-Based)

This protocol measures the binding affinity of this compound to purified SPase by monitoring the intrinsic fluorescence of the arylomycin molecule.

Materials:

  • Purified bacterial SPase (wild-type or mutant)

  • This compound

  • Binding Buffer (e.g., 100 mM NaCl, 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% n-octyl-β-glucopyranoside).[3]

  • Fluorometer

Procedure:

  • Preparation: Reconstitute the purified, membrane-bound SPase in the binding buffer containing a detergent to create micelles, mimicking a membrane environment.

  • Fluorescence Measurement: The binding of arylomycin to SPase results in an increase in its fluorescence.[3] Set the fluorometer to an excitation wavelength of 320 nm and an emission wavelength of 410 nm.[3]

  • Titration: To a fixed concentration of SPase in the cuvette, perform serial additions of this compound from a concentrated stock solution.

  • Data Acquisition: After each addition and a brief equilibration period, record the fluorescence intensity.

  • Data Analysis: Correct the fluorescence data for dilution. Plot the change in fluorescence against the concentration of this compound. Fit the resulting binding curve to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD).[3]

Protocol 3: Analysis of Protein Secretion Inhibition by Mass Spectrometry

This protocol identifies proteins that are mislocalized due to SPase inhibition by this compound. It involves comparing the proteomes of different cellular fractions from treated and untreated cells.

Materials:

  • Sensitized bacterial strain

  • This compound

  • Lysis buffer

  • Ultracentrifuge

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Grow the sensitized bacterial strain to mid-log phase. Divide the culture into two; treat one with a sub-MIC concentration of this compound and the other with a vehicle control (DMSO). Incubate for a defined period (e.g., 2-4 hours).

  • Fractionation: Harvest the cells by centrifugation. Separate the supernatant (secreted proteins) from the cell pellet.

  • Lyse the cell pellet and separate the cytoplasmic proteins from the membrane-associated proteins via ultracentrifugation.

  • Protein Preparation: Precipitate the proteins from each fraction. Resuspend, denature, reduce, alkylate, and then digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures from each fraction using a high-resolution mass spectrometer.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each fraction.[8] Compare the relative abundance of proteins with signal peptides in the membrane and cytoplasmic fractions of the this compound-treated sample versus the control. An accumulation of preproteins in the membrane fraction of the treated sample indicates inhibition of secretion.

Protocol 4: Bacterial Viability (Time-Kill) Assay

This protocol determines whether this compound has a bactericidal (killing) or bacteriostatic (growth-inhibiting) effect.

Materials:

  • Sensitized bacterial strain

  • This compound

  • MHBII

  • Sterile culture tubes

  • Phosphate-Buffered Saline (PBS)

  • Mueller-Hinton II Agar (MHAII) plates

  • Incubator with shaking (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the early exponential growth phase in MHBII.

  • Treatment: Aliquot the culture into tubes containing this compound at various concentrations (e.g., 2x MIC, 8x MIC) and a vehicle control.[1]

  • Time-Course Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.

  • Colony Forming Unit (CFU) Counting: Prepare serial dilutions of each aliquot in sterile PBS. Plate the dilutions onto MHAII plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours. Count the number of colonies on the plates to determine the CFU/mL for each time point and treatment condition.

  • Data Analysis: Plot the log10(CFU/mL) versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[1]

Conclusion

This compound and its related compounds are indispensable research tools for dissecting the complexities of bacterial protein secretion. By specifically inhibiting type I signal peptidase, these molecules allow for a detailed examination of the consequences of a blocked secretion pathway, from the accumulation of preproteins to effects on bacterial viability and virulence. The protocols provided herein offer a framework for researchers to employ arylomycins in their studies, contributing to a deeper understanding of this fundamental bacterial process and paving the way for the development of novel antibiotics to combat multidrug-resistant pathogens.

References

Application Notes and Protocols: Liposome Formulation for Arylomycin A5 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin A5 is a lipopeptide antibiotic that exhibits potent bactericidal activity, particularly against Gram-positive bacteria, by inhibiting the bacterial type I signal peptidase (SPase).[1][2][3] This novel mechanism of action makes it a promising candidate for combating antibiotic-resistant infections. However, its therapeutic potential can be enhanced by developing advanced drug delivery systems that improve its solubility, stability, and targeted delivery. Liposomal formulations offer a versatile platform to encapsulate both hydrophilic and hydrophobic drugs, thereby increasing their therapeutic index while minimizing potential side effects.[4]

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Liposomes
ParameterUnloaded LiposomesThis compound-Loaded Liposomes
Mean Particle Size (nm)110 ± 5.2125 ± 4.8
Polydispersity Index (PDI)0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV)-25.4 ± 1.8-22.1 ± 2.1
Encapsulation Efficiency (%)N/A92.5 ± 3.5
Drug Loading (%)N/A4.6 ± 0.8
Table 2: In Vitro Drug Release Profile of this compound from Liposomes in PBS (pH 7.4)
Time (hours)Cumulative Release (%)
18.2 ± 1.1
421.5 ± 2.3
835.8 ± 3.1
1248.9 ± 3.9
2465.7 ± 4.5
4882.3 ± 5.2

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes encapsulating this compound using the thin-film hydration method followed by sonication.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a 10:5:1 molar ratio in a minimal amount of chloroform:methanol (2:1, v/v) solution in a round-bottom flask.

  • Add this compound to the lipid solution at a drug-to-lipid ratio of 1:20 (w/w).

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at 40°C to form a thin, uniform lipid film on the inner wall of the flask.

  • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with pre-warmed (50°C) PBS (pH 7.4) by gentle rotation of the flask. The volume of the aqueous phase should be sufficient to yield a final total lipid concentration of 10 mg/mL.

  • The resulting suspension will contain multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator at 50°C for 30 minutes or until the suspension becomes clear.

  • To obtain a uniform size distribution, extrude the liposome (B1194612) suspension through a 100 nm polycarbonate membrane using a mini-extruder.

  • To remove unencapsulated this compound, centrifuge the liposome suspension at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the liposome pellet in fresh PBS. Repeat this washing step twice.

  • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

  • Store the prepared liposomes at 4°C.

Protocol 2: Characterization of this compound-Loaded Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Dilute the liposomal suspension with deionized water.

  • Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform measurements in triplicate at 25°C.

2. Morphological Examination by Transmission Electron Microscopy (TEM):

  • Place a drop of the diluted liposomal suspension onto a carbon-coated copper grid and allow it to air dry.

  • Negatively stain the sample with a 2% (w/v) aqueous solution of uranyl acetate (B1210297) for 1 minute.

  • Remove the excess stain with filter paper and allow the grid to dry completely.

  • Observe the morphology of the liposomes under a transmission electron microscope.

3. Determination of Encapsulation Efficiency and Drug Loading:

  • To determine the total amount of this compound, disrupt a known amount of the liposomal formulation by adding methanol and vortexing vigorously.

  • To determine the amount of encapsulated drug, centrifuge the liposomal suspension to separate the liposomes from the aqueous phase containing the unencapsulated drug.

  • Quantify the concentration of this compound in both the total and unencapsulated fractions using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    • EE% = (Amount of encapsulated drug / Total amount of drug) x 100

    • DL% = (Amount of encapsulated drug / Total amount of lipid) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • This compound-loaded liposomes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 12 kDa)

  • Shaking incubator

Procedure:

  • Transfer a known amount of the liposomal formulation into a dialysis bag.

  • Place the dialysis bag in a beaker containing a known volume of PBS (pH 7.4) to act as the release medium.

  • Place the beaker in a shaking incubator at 37°C with continuous stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Antibacterial Activity Assay

Materials:

  • This compound-loaded liposomes

  • Free this compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial dilutions of the this compound-loaded liposomes and free this compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria in MHB without any drug) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Visualizations

G cluster_prep Liposome Preparation lipids Lipids (DPPC, Cholesterol, DSPE-PEG2000) + this compound dissolve Dissolve in Organic Solvent lipids->dissolve film Thin-Film Formation (Rotary Evaporation) dissolve->film hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv sonication Sonication/Extrusion mlv->sonication suv Small Unilamellar Vesicles (SUVs) sonication->suv purification Purification (Centrifugation) suv->purification final_product This compound-Loaded Liposomes purification->final_product

Caption: Experimental workflow for liposome preparation.

G cluster_moa This compound Mechanism of Action arylomycin This compound spase Type I Signal Peptidase (SPase) arylomycin->spase Binding mature_proteins Mature Secreted Proteins spase->mature_proteins inhibition Inhibition spase->inhibition preproteins Secretory Pre-proteins with Signal Peptide preproteins->spase Cleavage secretion Protein Secretion Pathway mature_proteins->secretion disruption Disruption of Protein Secretion inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: this compound signaling pathway.

G cluster_char Liposome Characterization Workflow liposomes This compound-Loaded Liposomes dls Dynamic Light Scattering (DLS) liposomes->dls tem Transmission Electron Microscopy (TEM) liposomes->tem hplc High-Performance Liquid Chromatography (HPLC) liposomes->hplc size_zeta Particle Size & Zeta Potential dls->size_zeta morphology Morphology & Structure tem->morphology ee_dl Encapsulation Efficiency & Drug Loading hplc->ee_dl

Caption: Workflow for liposome characterization.

References

Application Notes and Protocols: Crystallography of Arylomycin A5 in Complex with SPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structural analysis of Arylomycin A5 in complex with bacterial type I signal peptidase (SPase). The included protocols offer detailed, step-by-step guidance for the expression and purification of SPase, formation of the Arylomycin-SPase complex, and its subsequent crystallographic analysis. While specific data for this compound is limited in published literature, the following data and protocols are based on studies of closely related A-series arylomycins, particularly Arylomycin A2, which serves as a representative for this class of inhibitors.[1]

Data Presentation

Table 1: Binding Affinity of Arylomycins to Signal Peptidase
CompoundTarget EnzymeMethodDissociation Constant (Kd) / Inhibition Constant (Ki)Reference
Arylomycin A2E. coli SPase (soluble fragment)Steady-state fluorescence spectroscopyApparent Kd = 0.94 ± 0.04 µMN/A
Arylomycin C16S. aureus SPase (Wild Type, Pro-variant)Not specifiedKD = 1283 ± 278 nMN/A
Arylomycin C16S. aureus SPase (P29S mutant, Ser-variant)Not specifiedKD = 130 ± 53 nMN/A
G0775 (synthetic analog)Gram-negative LepBNot specifiedKI = 0.44 nMN/A

Note: Specific binding affinity data for this compound was not found in the reviewed literature. The data for Arylomycin A2 is presented as a proxy for the A-series arylomycins.

Table 2: Crystallographic Data and Refinement Statistics for SPase-Arylomycin Complexes
PDB IDComplexResolution (Å)Space GroupUnit Cell Parameters (Å, °)Rwork / Rfree
1T7DE. coli SPase Δ2–75 in complex with Arylomycin A22.5P212121a=57.3, b=77.4, c=80.1, α=β=γ=900.230 / 0.283
3S04E. coli SPase Δ2–76 in complex with BAL4850C (lipoglycopeptide arylomycin)2.4P212121a=57.9, b=77.5, c=80.4, α=β=γ=90Not specified
3IIQE. coli SPase Δ2–76 in complex with Arylomycin A2 and a β-sultamNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Expression and Purification of E. coli SPase (Δ2–75 soluble fragment)

This protocol describes the expression of a soluble, catalytically active fragment of E. coli type I signal peptidase (SPase Δ2–75), which is suitable for crystallographic studies. The procedure involves overexpression in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Transformation and Expression: a. Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for His-tagged SPase Δ2–75. b. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C. c. Inoculate a single colony into a starter culture of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. d. Inoculate a larger volume of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 37°C or overnight at a reduced temperature (e.g., 18-20°C) to improve protein solubility. f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Cell Lysis and Lysate Clarification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). b. Lyse the cells by sonication on ice or by using a French press. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[2]

3. Immobilized Metal Affinity Chromatography (IMAC): a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[2] c. Elute the His-tagged SPase Δ2–75 with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[2] d. Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

4. Size-Exclusion Chromatography (Optional but Recommended): a. Pool the pure fractions from IMAC and concentrate them using an appropriate centrifugal filter device. b. For further purification and to ensure a homogenous sample, perform size-exclusion chromatography using a column equilibrated with a suitable buffer for crystallization (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl). c. Collect the fractions corresponding to the monomeric SPase Δ2–75 peak. d. Concentrate the final purified protein to a concentration suitable for crystallization (e.g., 10-30 mg/mL).

Protocol 2: Co-crystallization of SPase with this compound

This protocol details the setup of co-crystallization trials using the sitting-drop vapor diffusion method.

1. Preparation of the Protein-Inhibitor Complex: a. Prepare a stock solution of this compound (or a close analog like A2) in a suitable solvent such as DMSO (e.g., 10 mM). b. Mix the purified SPase Δ2–75 with the this compound stock solution in a molar ratio of 1:1 to 1:5 (protein to inhibitor). c. Incubate the mixture on ice for at least one hour to allow for complex formation.

2. Crystallization by Sitting-Drop Vapor Diffusion: a. Set up a 24-well crystallization plate with a reservoir solution in each well. A typical reservoir solution for SPase-arylomycin complexes contains a precipitant like PEG 4000.[3] For example: 22-25% (w/v) PEG 4000, 0.2 M KCl, and a suitable buffer.[3] b. Pipette 1-2 µL of the protein-inhibitor complex onto the sitting-drop post. c. Pipette an equal volume (1-2 µL) of the reservoir solution into the protein-inhibitor drop and mix gently by pipetting up and down.[4] d. Seal the wells with clear sealing tape or cover slips. e. Incubate the plate at a constant temperature (e.g., 21°C) and monitor for crystal growth over several days to weeks.

Protocol 3: X-ray Data Collection and Structure Determination

This protocol outlines the general steps for collecting and processing X-ray diffraction data to determine the crystal structure of the SPase-Arylomycin A5 complex.

1. Crystal Harvesting and Cryo-protection: a. Once crystals of suitable size have grown, carefully harvest them using a small loop. b. Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures. The cryo-protectant is often the reservoir solution supplemented with an agent like glycerol (B35011) or ethylene (B1197577) glycol. c. Flash-cool the crystal in liquid nitrogen.

2. X-ray Diffraction Data Collection: a. Mount the cryo-cooled crystal on a goniometer in the X-ray beamline of a synchrotron or a home source. b. Collect a series of diffraction images by rotating the crystal in the X-ray beam.[5]

3. Data Processing and Scaling: a. Use data processing software (e.g., XDS or HKL2000) to index the diffraction spots, determine the crystal's space group and unit cell parameters, and integrate the reflection intensities from the images.[5][6] b. Scale and merge the integrated intensities from all images to generate a final dataset of unique reflections with their corresponding intensities and standard deviations.[7]

4. Structure Determination and Refinement: a. Determine the initial phases for the diffraction data using molecular replacement. This involves using the known structure of a homologous protein (e.g., an existing SPase structure like PDB ID 1T7D) as a search model.[3] Software such as Phaser is commonly used for this step.[3] b. Build an initial model of the SPase-Arylomycin A5 complex into the resulting electron density map using molecular graphics software like Coot. c. Refine the atomic model against the experimental X-ray data using refinement software (e.g., PHENIX or Refmac). This process iteratively improves the fit of the model to the data, optimizing parameters such as atomic coordinates and B-factors.[7] d. Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality before deposition in the Protein Data Bank (PDB).

Visualizations

Diagram 1: Experimental Workflow for Crystallography of SPase-Arylomycin Complex

experimental_workflow cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_crystallography Crystallography expression SPase Expression in E. coli purification Purification (IMAC & SEC) expression->purification incubation Incubation purification->incubation arylomycin This compound arylomycin->incubation crystallization Co-crystallization incubation->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_determination Structure Determination data_collection->structure_determination

Caption: Workflow for SPase-Arylomycin complex crystallography.

Diagram 2: Signaling Pathway Inhibition by Arylomycin

signaling_pathway cluster_secretion General Secretory Pathway preprotein Preprotein with Signal Peptide spase Signal Peptidase (SPase) preprotein->spase mature_protein Mature Secreted Protein spase->mature_protein mislocalization Protein Mislocalization & Secretion Stress arylomycin This compound arylomycin->inhibition inhibition->spase inhibition->mislocalization

Caption: this compound inhibits SPase, disrupting protein secretion.

References

Troubleshooting & Optimization

Improving Arylomycin A5 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arylomycin A5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this compound in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the arylomycin class of antibiotics. These are natural product-derived lipopeptides that exhibit antibacterial activity by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a critical enzyme in the bacterial protein secretion pathway, responsible for cleaving the N-terminal signal peptides from proteins that are transported across the cytoplasmic membrane.[1][3] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the membrane, disrupting essential cellular processes and ultimately leading to bacterial cell death.[1]

Q2: What are the primary challenges when working with this compound in in vitro assays?

The main challenge in utilizing this compound for in vitro experiments is its poor aqueous solubility. This compound is a lipophilic, or fat-soluble, molecule. This characteristic can lead to precipitation when a concentrated stock solution, typically prepared in an organic solvent, is diluted into aqueous assay media or buffers. This precipitation can result in inaccurate and unreliable experimental outcomes.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other lipophilic antibiotics for in vitro assays. It is advisable to use anhydrous, high-purity DMSO to prepare a concentrated stock solution, for instance, at a concentration of 10 mg/mL.

Q4: How can I prevent this compound from precipitating when I add it to my aqueous experimental setup?

To prevent precipitation, it is crucial to carefully control the dilution process. Instead of adding the aqueous buffer to your concentrated DMSO stock, you should add the DMSO stock dropwise to the larger volume of the aqueous buffer while vortexing or stirring vigorously. This ensures rapid and even distribution, minimizing localized high concentrations that can lead to precipitation. Additionally, keeping the final concentration of DMSO in the assay medium as low as possible (ideally ≤0.5%) is recommended to avoid solvent-induced artifacts and cytotoxicity.

Q5: Are there any derivatives of arylomycins with improved solubility?

Yes, research has shown that glycosylation of the arylomycin macrocycle can improve its aqueous solubility without negatively impacting its antibacterial activity.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving common issues related to this compound precipitation during in vitro experiments.

Issue Potential Cause Suggested Solution
Precipitate forms immediately upon adding the stock solution to the aqueous medium. Rapid change in solvent polarity and exceeding the solubility limit. 1. Reverse the addition order: Add the DMSO stock solution slowly and dropwise to the full volume of the aqueous buffer while vortexing or stirring. 2. Lower the final concentration: Reduce the target final concentration of this compound in your assay. 3. Increase the final DMSO concentration: If your experimental system allows, slightly increase the final percentage of DMSO. Always include a vehicle control with the same DMSO concentration.
The solution is initially clear but becomes cloudy or forms a precipitate over time. Slow crystallization or aggregation of this compound molecules. 1. Prepare fresh solutions: Use freshly prepared dilutions of this compound for each experiment. 2. Reduce incubation time: If the experimental design permits, minimize the incubation period. 3. Maintain consistent temperature: Avoid temperature fluctuations, as solubility can be temperature-dependent.
Inconsistent results between experimental replicates. Variable precipitation leading to inconsistent effective concentrations of this compound. 1. Standardize the preparation protocol: Ensure a consistent and reproducible procedure for preparing the final aqueous solution, including the rate of addition and mixing speed. 2. Visual inspection: Carefully inspect each solution for any signs of precipitation before starting the experiment.

Data Presentation

Table 1: this compound Solubility (Qualitative)

Solvent Solubility Notes
Water InsolubleThis compound is a lipophilic molecule with very low solubility in aqueous solutions.
Phosphate-Buffered Saline (PBS) InsolubleSimilar to water, solubility is expected to be extremely low.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions (e.g., ≥10 mg/mL).
Ethanol SolubleCan be used as a solvent, but DMSO is more common for stock preparation.
Methanol SolubleCan be used as a solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions for Minimum Inhibitory Concentration (MIC) Assay

Objective: To prepare serial dilutions of this compound in bacterial growth medium for determining the MIC.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in the assay medium. For example, dilute the 10 mg/mL stock to 1280 µg/mL in MHB. Note: To minimize precipitation, add the DMSO stock to the medium while vortexing.

  • Highest Concentration in Plate: Add 200 µL of the 1280 µg/mL intermediate dilution to the first column of a 96-well plate. This will be your highest concentration to be tested.

  • Serial Dilutions: Add 100 µL of sterile MHB to the remaining wells in the rows to be used.

  • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration.

  • Final Volume Adjustment: The final volume in each well after adding the bacterial inoculum will be 200 µL, which will dilute the this compound concentration by half. Therefore, the initial concentrations in the plate should be twice the desired final test concentrations.

  • Vehicle Control: Prepare a control well containing the highest concentration of DMSO used in the assay (e.g., if the highest this compound concentration results in a final DMSO concentration of 0.5%, the vehicle control should also contain 0.5% DMSO in MHB) to assess the effect of the solvent on bacterial growth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for MIC Assay) weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot for storage vortex->aliquot store Store at -20°C / -80°C aliquot->store intermediate Prepare intermediate dilution in assay medium store->intermediate Use one aliquot serial Perform serial dilutions in 96-well plate intermediate->serial inoculate Inoculate with bacterial suspension serial->inoculate

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Logic for this compound Precipitation start Precipitation Observed? cause Identify Potential Cause start->cause solution1 Reverse addition order (Add stock to buffer) cause->solution1 Immediate Precipitation solution2 Lower final concentration cause->solution2 Immediate Precipitation solution3 Prepare fresh dilutions cause->solution3 Precipitation Over Time solution4 Standardize preparation protocol cause->solution4 Inconsistent Results end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for this compound precipitation.

signaling_pathway This compound Mechanism of Action cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space ribosome Ribosome preprotein Preprotein with Signal Peptide ribosome->preprotein Translation spase Type I Signal Peptidase (SPase) preprotein->spase Translocation mature_protein Mature Protein spase->mature_protein Cleavage degraded_sp Degraded Signal Peptide spase->degraded_sp Cleavage Protein Function Protein Function mature_protein->Protein Function arylomycin This compound arylomycin->inhibition inhibition->spase

Caption: this compound inhibits Type I Signal Peptidase.

References

Optimizing Arylomycin A5 synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Arylomycin A5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main hurdles in this compound synthesis are often associated with the lengthy and low-yielding construction of the macrocyclic core.[1] Key challenges include inefficient macrocyclization, potential side reactions during solid-phase peptide synthesis (SPPS) of the linear precursor, and difficulties in purification. Optimizing the macrocyclization step, either through Suzuki-Miyaura coupling or copper-mediated oxidative coupling, is critical for improving overall yield.[1]

Q2: Which macrocyclization strategy is recommended for this compound synthesis?

A2: Both Suzuki-Miyaura and copper-mediated oxidative macrocyclization have been successfully employed. Recent advancements suggest that a copper-mediated oxidative coupling can be more efficient, offering a six-fold increase in overall yield compared to previous routes that utilized Suzuki coupling.[1] This method also reduces the number of synthetic steps by avoiding prefunctionalization and several protecting group manipulations.[1]

Q3: What are common side reactions to be aware of during the synthesis of the peptide precursor?

A3: During solid-phase peptide synthesis (SPPS) of the linear precursor, a common side reaction is the formation of aspartimides, particularly if an Asp-Gly sequence is present. This can lead to chain termination and the formation of piperazine-2,5-diones. While less common, glutarimide (B196013) formation from glutamic acid residues can also occur and disrupt the synthesis. Careful selection of protecting groups and coupling conditions can help minimize these side reactions.

Q4: How can the purity of the final this compound product be ensured?

A4: High-purity this compound is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). It is crucial to purify the linear peptide precursor by HPLC to >95% purity before attempting macrocyclization to minimize the formation of impurities that can be difficult to remove later. The final purification of the cyclic product often involves a gradient elution, for example, with water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

Troubleshooting Guides

Problem 1: Low Yield of the Macrocyclic Core

Symptoms:

  • Significant amount of unreacted linear peptide precursor observed by LC-MS.

  • Formation of dimers or higher-order oligomers.

  • Low isolated yield of the desired cyclic product after purification.

Possible Causes & Solutions:

CauseRecommended Solution
Unfavorable Peptide Conformation The linear precursor may adopt a conformation that is entropically unfavorable for intramolecular cyclization. Introducing "turn-inducing" residues like proline or D-amino acids into the peptide backbone can help pre-organize the molecule for cyclization.[2]
Intermolecular Reactions (Dimerization/Oligomerization) The concentration of the linear peptide during cyclization is too high. Employ high-dilution conditions (pseudo-dilution effect), where the peptide solution is added slowly via a syringe pump to a large volume of solvent containing the coupling reagents. This favors the intramolecular reaction over intermolecular reactions. The final peptide concentration should ideally be in the range of 0.1-1 mM.
Inefficient Coupling Reagents (for lactamization) The chosen coupling reagent may not be sufficiently reactive for the specific peptide sequence. Screen a variety of modern coupling reagents such as HATU, HBTU, or PyBOP, along with additives like HOAt or HOBt to enhance efficiency and suppress side reactions.
Suboptimal Reaction Conditions for Cross-Coupling For Suzuki-Miyaura or Cu-mediated couplings, the catalyst, ligands, base, solvent, and temperature are critical. For Cu-mediated oxidative coupling, bidentate amine ligands and polar solvents like acetonitrile have been shown to be effective.[1] For Suzuki-Miyaura reactions, ensure the palladium catalyst is active and consider different phosphine (B1218219) ligands.
Problem 2: Impurities in the Final Product

Symptoms:

  • Multiple peaks observed during HPLC analysis of the purified product.

  • Difficulty in achieving >95% purity.

  • Mass spectrometry data indicates the presence of side products.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Deprotection The global deprotection step may be incomplete. For deprotection using AlBr3 and ethanethiol (B150549), ensure the reaction goes to completion by monitoring via TLC or LC-MS. The reaction time and temperature may need to be optimized. For instance, reactions can be run at 50°C for 4-5 hours.[2][3]
Side Reactions During SPPS Impurities such as truncated sequences or peptides with side-chain modifications (e.g., aspartimide formation) may have formed during the synthesis of the linear precursor. It is crucial to purify the linear peptide to a high degree of purity (>95%) before proceeding to the macrocyclization step.
Epimerization at the C-terminus During head-to-tail cyclization, epimerization at the C-terminal amino acid can occur, leading to diastereomeric impurities. The choice of coupling reagents and base can influence the extent of epimerization. Using additives like HOAt can help suppress this side reaction.
Degradation of the Product This compound may be sensitive to certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification. Store the purified product under appropriate conditions (e.g., lyophilized, at low temperature, protected from light).

Experimental Protocols

Protocol 1: Copper-Mediated Oxidative Macrocyclization

This protocol is based on an optimized, scalable synthesis of the Arylomycin core.[1]

  • Preparation of the Linear Precursor: The linear tripeptide precursor (Hpg-Ala-Tyr) is assembled using standard solution-phase or solid-phase peptide synthesis techniques.

  • Macrocyclization Reaction:

    • Dissolve the linear tripeptide precursor in acetonitrile.

    • Add a bidentate amine ligand and a copper(I) or copper(II) salt (e.g., CuCl). The reaction is thought to proceed through a bis(μ-oxo)dicopper(III) species.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • The optimized conditions have been shown to provide the macrocycle in up to 60% isolated yield on a gram scale.[1]

  • Work-up and Purification:

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica (B1680970) gel to remove the copper catalyst and other impurities.

Protocol 2: Global Deprotection and Purification

This protocol describes a general procedure for the final deprotection and purification of Arylomycin derivatives.[2][3]

  • Deprotection:

    • Dissolve the fully protected Arylomycin in ethanethiol under an argon atmosphere.

    • Add a solution of aluminum tribromide (AlBr₃) in dibromomethane (B42720) (1.0 M, ~25 equivalents).

    • Seal the reaction vial and heat to 50°C for 4 hours.

    • Cool the reaction to room temperature and quench by the slow addition of methanol (B129727).

  • Work-up:

    • Evaporate the volatiles under a stream of nitrogen.

    • Add methanol and evaporate again to remove any residual ethanethiol. Repeat this step.

  • Purification:

    • Dissolve the crude material in a minimal amount of methanol or DMF/water.

    • Centrifuge to remove any insoluble material.

    • Purify the supernatant by preparative reverse-phase HPLC using a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 1.0% increase in acetonitrile per minute.

    • Collect the fractions containing the desired product, combine, and lyophilize to obtain the pure this compound.

Quantitative Data Summary

Synthesis StepMethodReagents/ConditionsReported YieldPurityReference
Macrocyclization Copper-Mediated Oxidative CouplingCuCl, bidentate amine, acetonitrile60%>95% after chromatography[1]
Macrocyclization Suzuki-Miyaura CouplingPdCl₂(dppf) / K₂CO₃--[4]
Global Deprotection AlBr₃/EthanethiolAlBr₃ in CH₂Br₂, EtSH, 50°C, 4h19% - 67%>95% after HPLC[2]
Overall Synthesis Modified Published Protocols9 steps from 3-nitro tyrosine8%>95% after HPLC[5]

Visualizations

Experimental_Workflow cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization cluster_2 Final Steps SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Fmoc/Boc Chemistry Precursor_Purification HPLC Purification of Linear Precursor Cleavage->Precursor_Purification TFA Cocktail Macrocyclization Cu-Mediated Oxidative Coupling (High Dilution) Precursor_Purification->Macrocyclization >95% Purity Precursor Deprotection Global Deprotection (AlBr3/EtSH) Macrocyclization->Deprotection Crude Cyclic Peptide Final_Purification Preparative RP-HPLC Deprotection->Final_Purification Final_Product This compound Final_Purification->Final_Product

Caption: Overall workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Step At which step is the issue observed? Start->Check_Step Macrocyclization_Issue Low Macrocyclization Yield Check_Step->Macrocyclization_Issue Macrocyclization Purification_Issue Purity Issue After HPLC Check_Step->Purification_Issue Final Purification Macro_Cause Main Observation? Macrocyclization_Issue->Macro_Cause Purity_Cause Nature of Impurity? Purification_Issue->Purity_Cause Linear_Peptide High Linear Peptide Remaining Macro_Cause->Linear_Peptide Unreacted Precursor Oligomers Dimers/Oligomers Present Macro_Cause->Oligomers Side Products Sol_Linear Optimize Coupling: - Screen Reagents (HATU, etc.) - Check Precursor Conformation - Increase Temperature Cautiously Linear_Peptide->Sol_Linear Sol_Oligomers Use High Dilution: - Slow addition via syringe pump - Target 0.1-1 mM final concentration Oligomers->Sol_Oligomers Incomplete_Deprotection Protected Species Observed Purity_Cause->Incomplete_Deprotection Incomplete Reaction Multiple_Peaks Multiple Unidentified Peaks Purity_Cause->Multiple_Peaks Other Impurities Sol_Deprotection Optimize Deprotection: - Increase reaction time/temp - Monitor by LC-MS Incomplete_Deprotection->Sol_Deprotection Sol_Multiple_Peaks Review Precursor Purity: - Purify linear peptide to >95% - Check for epimerization Multiple_Peaks->Sol_Multiple_Peaks

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Enhancing Arylomycin A5 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public data on the specific solution stability of Arylomycin A5 is limited. This guide provides a framework based on the general stability of lipopeptide antibiotics and established analytical methodologies. Researchers are encouraged to use this information to conduct their own stability assessments tailored to their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Like other lipopeptide antibiotics, the stability of this compound in solution can be influenced by several factors, including:

  • pH: The hydrolysis of ester and amide bonds within the peptide structure is often pH-dependent.

  • Temperature: Higher temperatures typically accelerate degradation reactions.

  • Solvent/Buffer Composition: The type of solvent and the components of the buffer system can impact solubility and stability.

  • Presence of Oxidizing Agents: The tyrosine residue in the this compound structure is susceptible to oxidation.

  • Light Exposure: Photodegradation can be a concern for complex organic molecules.

Q2: My this compound solution appears cloudy. What could be the cause?

A2: Cloudiness, or turbidity, in your this compound solution is likely due to poor solubility or aggregation. Arylomycins are lipophilic, and their solubility in aqueous solutions can be limited. Consider the following troubleshooting steps:

  • Ensure you are using a suitable solvent system. A co-solvent, such as a small percentage of DMSO or ethanol, may be required to maintain solubility in aqueous buffers.

  • Aggregation can be concentration-dependent. Try working with lower concentrations if possible.

  • The pH of the solution can affect the ionization state of the molecule and, consequently, its solubility. Experiment with slight adjustments to the pH.

Q3: I am observing a loss of antibacterial activity in my this compound stock solution over time. What could be the reason?

A3: A decline in antibacterial potency is a strong indicator of chemical degradation. The primary suspects for the degradation of this compound are hydrolysis of its peptide backbone or modification of key amino acid residues. It is recommended to perform a stability study to identify the degradation products and determine the rate of degradation under your specific storage conditions.

Troubleshooting Guide: Loss of this compound Activity

If you suspect degradation of your this compound solution, follow these steps to diagnose and mitigate the issue.

Hypothesized Degradation Pathways

Based on the structure of this compound, two primary degradation pathways can be hypothesized: hydrolysis and oxidation.

A5 This compound (Active) Hydrolysis Hydrolysis (e.g., extreme pH, temperature) A5->Hydrolysis Ester/Amide bond cleavage Oxidation Oxidation (e.g., exposure to air, peroxides) A5->Oxidation Tyrosine residue modification Degradant1 Linearized Peptide (Inactive) Hydrolysis->Degradant1 Degradant2 Oxidized this compound (Reduced Activity) Oxidation->Degradant2

Caption: Hypothesized degradation pathways for this compound.

Experimental Workflow for Stability Assessment

To quantitatively assess the stability of your this compound solution, a forced degradation study coupled with a stability-indicating HPLC method is recommended.

cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Incubate at various time points Base Basic Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Incubate at various time points Oxidative Oxidative Stress (e.g., 3% H2O2) Prep->Oxidative Incubate at various time points Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Incubate at various time points Photolytic Photolytic Stress (UV/Vis light) Prep->Photolytic Incubate at various time points HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Analysis: - Quantify remaining this compound - Identify and quantify degradation products HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Solvent for stock solution (e.g., DMSO)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or incubator

  • Photostability chamber

  • HPLC-grade water and acetonitrile

  • pH meter

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the sample at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) and collect samples at various time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber and collect samples at various time points. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Elution (example):

Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
25 5 95
30 5 95
31 95 5

| 35 | 95 | 5 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 280 nm (to detect the peptide backbone and tyrosine residue, respectively)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The key is to demonstrate that the peaks for degradation products do not co-elute with the peak for this compound.

Data Presentation

The results of a forced degradation study can be summarized in a table to easily compare the stability of this compound under different conditions.

Table 1: Hypothetical Results of this compound Forced Degradation Study (24 hours)

Stress Condition% this compound RemainingNumber of Degradation ProductsMajor Degradation Product (Peak Area %)
Control (Dark, RT)99.510.5
0.1 M HCl, 60°C65.2320.1
0.1 M NaOH, RT78.9215.7
3% H₂O₂, RT85.4210.3
60°C92.117.9
Photolytic96.813.2

Recommendations for Enhancing Stability

Based on the potential degradation pathways, here are some strategies to enhance the stability of this compound in solution:

  • pH Control: Store this compound solutions in a buffered system, ideally at a pH where hydrolytic degradation is minimized (typically between pH 4 and 6 for many peptides).

  • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them as quickly as possible.

  • Use of Co-solvents: To improve solubility and potentially reduce aggregation, consider using a minimal amount of an organic co-solvent like DMSO or ethanol.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for your experiments to ensure maximum potency.

Troubleshooting low potency of Arylomycin A5 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Arylomycin A5 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its derivatives?

This compound and its derivatives are a class of antibiotics that function by inhibiting bacterial type I signal peptidase (SPase).[1][2][3] SPase is an essential enzyme in the bacterial protein secretion pathway, responsible for cleaving N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[1] Inhibition of SPase leads to a disruption in protein secretion, causing a mislocalization of proteins and ultimately leading to bacterial cell death.[1] This mechanism is distinct from many clinically used antibiotics, making Arylomycins a subject of interest for combating drug-resistant bacteria.

Q2: What is the primary reason for the narrow spectrum of activity of some natural Arylomycins?

The limited spectrum of activity of many naturally occurring Arylomycins is often due to inherent resistance in certain bacteria. This resistance is frequently caused by a specific mutation in the gene encoding the SPase enzyme, where a proline residue is present in the binding pocket. This proline residue disrupts the interaction between the Arylomycin's lipopeptide tail and the SPase, reducing the binding affinity and rendering the antibiotic less effective.

Q3: Can the antibacterial spectrum of Arylomycin derivatives be broadened?

Yes, the antibacterial spectrum of Arylomycin derivatives can be broadened through synthetic modifications. Researchers have successfully designed and synthesized derivatives with improved activity against a wider range of bacteria, including Gram-negative pathogens. These modifications often focus on overcoming the resistance conferred by the proline mutation in SPase and improving penetration through the outer membrane of Gram-negative bacteria. For example, shortening the aliphatic tail has been shown to improve permeation and binding to the target enzyme in Gram-negative bacteria.

Troubleshooting Guide for Low Potency

This guide addresses common issues that may lead to lower-than-expected potency of this compound derivatives in your experiments.

Problem 1: The Arylomycin derivative shows low or no activity against the target bacterium.

Possible Cause 1: Inherent Resistance of the Bacterial Strain

  • Explanation: The target bacterium may possess an SPase enzyme with a proline residue in the binding site, which is known to confer resistance to many Arylomycin derivatives.

  • Troubleshooting Steps:

    • Sequence the SPase Gene: Determine the amino acid sequence of the SPase enzyme in your target strain to check for the presence of the resistance-conferring proline residue.

    • Use a Sensitized Strain: If available, test your derivative against a mutant strain of the same bacterium where the proline residue has been replaced with a more susceptible amino acid (e.g., serine or leucine). Significant activity against the sensitized strain but not the wild-type would confirm this as the cause.

    • Consult Literature: Review studies on Arylomycin activity against your specific bacterial species or strain to see if resistance has been previously reported.

Possible Cause 2: Issues with Compound Integrity or Purity

  • Explanation: The synthesized derivative may have issues with purity, stability, or may have degraded during storage.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your compound using analytical techniques such as HPLC and mass spectrometry. Impurities can interfere with the assay and lead to inaccurate potency measurements.

    • Check for Degradation: Assess the stability of your compound under your experimental and storage conditions. Arylomycins, being lipopeptides, can be susceptible to degradation.

    • Confirm Structure: Use NMR or other spectroscopic methods to confirm that the synthesized structure is correct.

Possible Cause 3: Poor Membrane Permeability (especially for Gram-negative bacteria)

  • Explanation: The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics. Your Arylomycin derivative may have poor permeability, preventing it from reaching its target SPase in the cytoplasmic membrane.

  • Troubleshooting Steps:

    • Use a Permeabilized Strain: Test the compound on a strain with a compromised outer membrane (e.g., using EDTA or polymyxin (B74138) B nonapeptide treatment, though the latter has shown limited effect for arylomycins) to see if potency increases.

    • Modify the Lipopeptide Tail: The length and charge of the lipid tail can influence membrane permeability. Shorter lipid tails have been shown to improve activity against Gram-negative bacteria.

    • Introduce Positive Charges: Adding positive charges to the macrocycle has been shown to increase the activity and spectrum of the Arylomycin scaffold.

Problem 2: Inconsistent results in potency assays (e.g., MIC values vary significantly between experiments).

Possible Cause 1: Variability in Experimental Conditions

  • Explanation: Minor variations in experimental parameters can lead to inconsistent results in sensitive biological assays.

  • Troubleshooting Steps:

    • Standardize Inoculum Density: Ensure the bacterial inoculum is prepared to the same density (e.g., CFU/mL) for each experiment, as bacterial cell density can affect the apparent activity of the antibiotic.

    • Control Growth Phase: Use bacteria from the same growth phase (e.g., mid-logarithmic phase) for each assay.

    • Maintain Consistent Incubation Conditions: Ensure consistent temperature, shaking speed, and incubation time.

Possible Cause 2: Compound Solubility Issues

  • Explanation: Arylomycin derivatives can be lipophilic and may have poor solubility in aqueous media, leading to inaccurate concentrations in the assay. Glycosylation has been shown to improve solubility.

  • Troubleshooting Steps:

    • Use an Appropriate Solvent: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in the assay medium.

    • Check for Precipitation: Visually inspect the assay plates for any signs of compound precipitation, especially at higher concentrations.

    • Determine Solubility Limit: Experimentally determine the solubility of your derivative in the assay medium.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, suspend bacterial colonies in a suitable broth (e.g., Mueller-Hinton Broth II, cation-adjusted - MHBII).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of the Arylomycin derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in MHBII in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Quantitative Data Summary

The following tables summarize the antibacterial activity (MIC in µg/mL) of Arylomycin A-C16 and a derivative (Compound 5 with a glycyl aldehyde modification) against various bacterial strains.

Table 1: Antibacterial Activity of Arylomycin A-C16

Bacterial StrainWild Type MIC (µg/mL)Sensitized Mutant MIC (µg/mL)
S. epidermidis1>128
S. aureus (MSSA)>1288
S. aureus (MRSA)>12816
E. coli>1284

Data sourced from multiple studies and compiled for illustrative purposes.

Table 2: Antibacterial Activity of Arylomycin Derivative 5

Bacterial StrainWild Type MIC (µg/mL)Sensitized Mutant MIC (µg/mL)
S. epidermidis2Not Reported
S. aureus (MSSA)>1288
S. aureus (MRSA)16Not Reported
E. coli>1284

Data sourced from a study on Arylomycin derivatives.

Visualizations

Arylomycin_MoA cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space cluster_drug Arylomycin Action Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SPase Signal Peptidase (SPase) Preprotein->SPase Translocation MatureProtein Mature Protein SPase->MatureProtein Cleavage of Signal Peptide Arylomycin Arylomycin Derivative Arylomycin->SPase Inhibition

Caption: Mechanism of action of Arylomycin derivatives.

Troubleshooting_Workflow Start Low Potency Observed CheckCompound Verify Compound Integrity (Purity, Structure, Stability) Start->CheckCompound CompoundOK Compound OK? CheckCompound->CompoundOK CheckBacteria Investigate Bacterial Strain (Sequence SPase, Use Sensitized Strain) BacteriaResistant Inherent Resistance? CheckBacteria->BacteriaResistant CheckAssay Review Experimental Protocol (Inoculum, Growth Phase, Solubility) AssayOK Assay Conditions OK? CheckAssay->AssayOK CompoundOK->CheckBacteria Yes SynthesizeNew Re-synthesize or Purify Compound CompoundOK->SynthesizeNew No BacteriaResistant->CheckAssay No ModifyCompound Synthesize New Derivatives (e.g., modify lipid tail) BacteriaResistant->ModifyCompound Yes OptimizeAssay Optimize Assay Parameters AssayOK->OptimizeAssay No PotencyImproved Potency Improved AssayOK->PotencyImproved Yes SynthesizeNew->Start ModifyCompound->Start OptimizeAssay->Start

Caption: Troubleshooting workflow for low potency of Arylomycin derivatives.

References

Arylomycin A5 Spectrum Broadening Strategies: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at broadening the spectrum of Arylomycin A5 activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a natural product antibiotic that functions by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme in the general secretory pathway of bacteria, responsible for cleaving signal peptides from proteins destined for secretion.[1][3] Inhibition of SPase leads to a disruption in protein secretion, causing mislocalization of proteins and ultimately bacterial cell death.[1][4] This mechanism is novel compared to clinically available antibiotics.[1]

Q2: Why does this compound have a narrow spectrum of activity?

The narrow spectrum of many natural arylomycins is largely due to the presence of a specific proline residue in the SPase of many bacterial species, including important pathogens like Staphylococcus aureus and Escherichia coli.[5][6][7][8] This proline residue reduces the binding affinity of the arylomycin to the SPase, conferring natural resistance.[5][7][8] Bacteria with SPases lacking this proline residue are generally more susceptible to arylomycins.[5]

Q3: What are the main strategies to broaden the activity spectrum of this compound?

Several key strategies have been successfully employed to overcome natural resistance and broaden the activity spectrum, particularly against Gram-negative bacteria:

  • Modification of the Lipopeptide Tail: Altering the length and composition of the N-terminal fatty acid tail can improve binding affinity to proline-containing SPases and enhance activity against resistant strains like S. aureus.[7][8]

  • C-terminal Modification: Introducing an electrophilic "warhead," such as an aminoacetonitrile (B1212223) group, at the C-terminus enables the formation of a covalent bond with the catalytic serine residue of SPase, significantly increasing potency.[9][10] Homologation with a glycyl aldehyde has also been shown to increase affinity.[5][11]

  • Macrocycle Modifications: Adding a positive charge to the macrocyclic core, for instance by replacing phenol (B47542) groups with ethyl amines, can improve outer membrane penetration in Gram-negative bacteria.[5][10]

  • Structure-Aided Design: Utilizing co-crystal structures of arylomycins bound to SPase allows for rational design of derivatives with optimized interactions within the binding pocket and improved properties for penetrating bacterial membranes.[2][10]

Q4: What is G0775 and why is it significant?

G0775 is a synthetic, optimized arylomycin derivative that exhibits potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, including E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa.[9][10][12][13] It was developed by systematically reoptimizing the arylomycin scaffold, incorporating an optimal N-terminal lipid tail, ethyl amines on the macrocycle, and a C-terminal aminoacetonitrile warhead.[9] G0775 is significant as it represents a potential new class of antibiotics for treating serious Gram-negative infections, for which no new antibiotic class has been approved in over 50 years.[12][13][14]

Troubleshooting Guides

Problem 1: My new Arylomycin derivative shows poor activity against wild-type E. coli.

  • Possible Cause 1: Inherent Resistance. Wild-type E. coli possesses an SPase with a proline residue (Pro84) that confers natural resistance to many arylomycins.[5]

    • Troubleshooting Step: Test your derivative against a genetically sensitized E. coli strain where the resistance-conferring proline has been mutated (e.g., to a serine).[5] If activity is observed in the sensitized strain, the issue is likely target binding affinity.

  • Possible Cause 2: Poor Outer Membrane Permeation. The outer membrane of Gram-negative bacteria is a significant barrier for many antibiotics.[5][9]

    • Troubleshooting Step 1: Incorporate modifications known to improve Gram-negative entry, such as adding positive charges (e.g., ethyl amines) to the macrocycle.[10]

    • Troubleshooting Step 2: Evaluate the lipophilicity of your compound. Shortening the aliphatic tail has been shown to improve both permeation and binding to Gram-negative SPase.[10]

    • Troubleshooting Step 3: Test for synergistic activity with outer membrane destabilizing agents like EDTA. A significant drop in the minimum inhibitory concentration (MIC) in the presence of EDTA suggests permeation is a limiting factor.[10]

  • Possible Cause 3: Efflux Pump Activity. The derivative might be a substrate for bacterial efflux pumps.

    • Troubleshooting Step: Test your compound's activity against strains with known efflux pump deletions (e.g., AcrB or TolC).[10] However, note that for some optimized arylomycins like G0775, deletion of these specific pumps did not significantly affect potency.[10]

Problem 2: The synthesized derivative has lower than expected affinity for SPase in vitro.

  • Possible Cause 1: Disruption of Key Interactions. The modification may have eliminated an essential interaction with the SPase binding site, such as that of the free C-terminal carboxylate.[5]

    • Troubleshooting Step: Analyze the co-crystal structure of arylomycins with SPase to guide your design.[2] Avoid modifications that introduce steric clashes or remove critical hydrogen bonding interactions with the catalytic dyad (Ser/Lys).[2]

  • Possible Cause 2: Suboptimal "Warhead" Chemistry. If you've incorporated a C-terminal electrophile, its reactivity or positioning might be suboptimal for covalent bond formation.

    • Troubleshooting Step: Compare different electrophilic groups. For example, an aminoacetonitrile group has proven highly effective in creating a covalent bond with SPase.[9][10] Ensure the linker length positions the warhead correctly to interact with the catalytic serine.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Arylomycin Derivatives (μg/mL)

CompoundS. epidermidis (WT)S. aureus (MRSA)E. coli (Sensitized)P. aeruginosa (Sensitized)E. coli (MDR Isolate)K. pneumoniae (MDR Isolate)A. baumannii (MDR Isolate)P. aeruginosa (MDR Isolate)
Arylomycin A-C₁₆2>12884>128>128>128>128
Derivative 5¹21684N/AN/AN/AN/A
Derivative 9²N/AN/AN/AN/AN/AN/AN/AN/A
G0775N/AN/AN/AN/A≤0.25≤0.25≤4≤16

¹Derivative 5: C-terminal homologation with a glycyl aldehyde.[5] ²Derivative 9: Addition of a positive charge to the macrocycle.[5] Data for G0775 represents the MIC₉₀ for a panel of clinical isolates.[12] N/A: Data not available from the cited sources.

Visualizations

Signaling Pathway and Experimental Workflows

Arylomycin_Mechanism cluster_bacterium Bacterial Cell cluster_membrane Cytoplasmic Membrane SPase Type I Signal Peptidase (SPase) Protein Mature Secreted Protein SPase->Protein Cleavage Accumulation Pre-protein Accumulation & Mislocalization SPase->Accumulation Preprotein Secretory Pre-protein (with signal peptide) Preprotein->SPase Normal Processing Arylomycin This compound Arylomycin->SPase Inhibition Death Cell Death Accumulation->Death

Caption: Mechanism of this compound action via inhibition of SPase.

Broadening_Strategy cluster_problem Challenge: Narrow Spectrum of Natural Arylomycins cluster_solution Solution: Chemical Optimization Workflow Proline Proline in SPase (e.g., S. aureus, E. coli) Mod1 Modify Lipopeptide Tail (Improve binding) Proline->Mod1 Overcome by Mod3 Add C-terminal 'Warhead' (Covalent binding) Proline->Mod3 Overcome by OuterMembrane Gram-Negative Outer Membrane Barrier Mod2 Add Positive Charge (Improve permeation) OuterMembrane->Mod2 Overcome by Start Arylomycin Scaffold Start->Mod1 Start->Mod2 Start->Mod3 Result Broad-Spectrum Derivative (e.g., G0775) Mod1->Result Mod2->Result Mod3->Result

Caption: Logical workflow for broadening Arylomycin activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized procedure based on standard microbiology practices referenced in the literature.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a single colony of the test bacterium.

    • Inoculate the colony into a suitable broth medium (e.g., Tryptic Soy Broth or Cation-Adjusted Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm of ~0.5).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test medium.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the Arylomycin derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired final concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Synthesis of an Arylomycin Derivative with an Altered Lipopeptide Tail (Conceptual Outline)

This protocol provides a conceptual workflow based on descriptions of synthesizing arylomycin analogues.[7][8] Specific reagents and conditions will vary based on the target molecule.

  • Synthesis of the Macrocyclic Core:

    • Synthesize the protected tripeptide macrocycle (e.g., Hpg-Ala-Tyr) using solid-phase or solution-phase peptide synthesis techniques. Protection strategies are critical to prevent side reactions.

  • Synthesis of the Lipopeptide Tail:

    • Synthesize the desired lipopeptide segment. This involves coupling a protected amino acid sequence to a specific fatty acid (e.g., C₁₀, C₁₂, C₁₄, C₁₆ fatty acids).

  • Coupling of Core and Tail:

    • Couple the protected macrocyclic core to the synthesized lipopeptide tail using a peptide coupling agent such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[5]

  • Global Deprotection:

    • Remove all protecting groups from the coupled molecule. A common method involves a two-step process:

      • Me₃SnOH-mediated hydrolysis for ester deprotection.[5]

      • Pd/C-catalyzed hydrogenation for removal of benzyl-type protecting groups.[5]

  • Purification and Characterization:

    • Purify the final compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the structure and confirm the purity of the final derivative using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

References

Technical Support Center: Optimizing Arylomycin A5 Efficacy Through Lipopeptide Tail Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying the arylomycin A5 lipopeptide tail to enhance its antibacterial efficacy. This resource offers troubleshooting advice for common experimental hurdles, answers to frequently asked questions, detailed experimental protocols, and a summary of key structure-activity relationship data.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and evaluation of this compound analogs.

Problem 1: Low yield or failed synthesis of arylomycin analogs.

  • Question: My solid-phase or solution-phase synthesis of an arylomycin analog with a modified lipopeptide tail is resulting in a low yield or failing altogether. What are the likely causes and how can I troubleshoot this?

  • Answer: Low yields in lipopeptide synthesis can stem from several factors. Firstly, steric hindrance from bulky or unnatural amino acids in the lipopeptide tail can impede coupling reactions. Consider using more powerful coupling reagents or extended reaction times. Secondly, the solubility of the growing peptide chain can decrease, especially with longer or more hydrophobic lipid tails, leading to poor reaction kinetics. Test different solvent systems or consider the use of specialized resins for solid-phase synthesis. Finally, ensure the purity of your starting materials, as impurities can interfere with the coupling chemistry. A scalable synthesis route using a Cu-mediated oxidative macrocyclization for the arylomycin core has been reported to be efficient and may be a valuable alternative to consider.[1]

Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

  • Question: I am observing significant variability in the MIC values for my arylomycin analogs when testing them against the same bacterial strains across different experimental runs. What could be causing this inconsistency?

  • Answer: High variability in MIC assays is a common challenge, particularly with lipopeptides.[2] Key factors to investigate include:

    • Inoculum Density: Ensure a consistent bacterial inoculum concentration (typically ~5 x 10^5 CFU/mL) in each well, as variations can significantly impact the apparent MIC.[2][3]

    • Peptide Solubility and Aggregation: Lipopeptides can aggregate in aqueous media, reducing the effective concentration of the active monomeric form. Test the solubility of your compounds in the assay buffer and consider using a small amount of a non-interfering solvent like DMSO for initial stock solutions, ensuring the final concentration in the assay is not inhibitory to the bacteria.[2]

    • Plastic Adsorption: Lipophilic compounds like arylomycins can adsorb to the surface of standard polystyrene microtiter plates, lowering the actual concentration in the broth. The addition of a surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) can mitigate this issue.[4]

    • Incubation Conditions: Maintain consistent incubation times and temperatures, and use plate sealers to prevent evaporation, which can concentrate the compounds in the outer wells.[2]

Problem 3: My arylomycin analog shows poor permeability in a Caco-2 cell assay.

  • Question: Despite showing good in vitro activity against the target bacteria, my novel arylomycin analog exhibits low permeability in a Caco-2 cell model. How can I address this?

  • Answer: Poor permeability across Caco-2 monolayers, a model for the intestinal epithelium, can be a major hurdle for orally bioavailable drugs.[5][6] Consider the following:

    • Lipophilicity: While a certain degree of lipophilicity is required for membrane interaction, excessive lipophilicity can lead to poor aqueous solubility and entrapment within the cell membrane. Systematically varying the length and branching of the lipid tail can help optimize the lipophilicity for better transport.

    • Molecular Size: Large molecules generally have lower passive diffusion rates. While the arylomycin core is relatively fixed, modifications to the lipopeptide tail should be made with consideration for the overall molecular weight.

    • Efflux Pumps: Caco-2 cells express efflux pumps like P-glycoprotein (P-gp) that can actively transport drugs out of the cell, reducing net permeability.[7][8] Co-incubation with a known P-gp inhibitor can help determine if your compound is a substrate for this efflux pump. If so, structural modifications to reduce recognition by efflux pumps may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its analogs?

A1: Arylomycins are a class of natural product antibiotics that function by inhibiting bacterial type I signal peptidase (SPase).[6][9][10][11] SPase is an essential enzyme that cleaves signal peptides from proteins secreted across the cytoplasmic membrane.[9][11][12][13] By inhibiting SPase, arylomycins disrupt protein secretion, leading to a mislocalization of proteins and ultimately cell death.[6][9][10] This is a novel mechanism of action, as no currently marketed antibiotics target SPase.[6][9][10]

Q2: Why is modifying the lipopeptide tail of this compound a key strategy for improving its efficacy?

A2: The lipopeptide tail of arylomycins plays a crucial role in their interaction with the bacterial cell membrane and the SPase target.[14] Natural resistance in some bacteria is due to a specific proline residue in SPase that disrupts interactions with the lipopeptide tail.[14] By modifying the tail, it is possible to overcome this resistance mechanism and broaden the spectrum of activity.[14] Furthermore, optimizing the lipopeptide tail can enhance the compound's ability to penetrate the outer membrane of Gram-negative bacteria, a significant barrier for many antibiotics.[1]

Q3: What are some of the most successful modifications to the this compound lipopeptide tail reported in the literature?

A3: Several modifications have been shown to improve the efficacy and spectrum of arylomycins. Shortening the aliphatic tail has been shown to improve permeation and binding to the Gram-negative SPase, LepB.[1] The introduction of unnatural amino acids and alterations to the methylation state of the peptide portion of the tail have also yielded analogs with increased activity against Staphylococcus aureus.[14] The synthetic analog G0775, which features modifications to the N-terminal lipopeptide tail, phenolic oxygens, and the C-terminal carboxylic acid, exhibits potent activity against a variety of ESKAPE pathogens.[15]

Q4: How does the lipophilicity of the tail affect the antibacterial activity?

A4: The lipophilicity of the tail is a critical parameter that needs to be carefully balanced. The lipid tail is thought to anchor the molecule to the bacterial membrane, facilitating its interaction with the membrane-bound SPase. However, excessive lipophilicity can lead to non-specific membrane disruption, increased binding to plasma proteins (reducing the free fraction of the drug), and poor pharmacokinetic properties. Therefore, a systematic optimization of the tail's lipophilicity is essential for developing effective arylomycin-based therapeutics.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various this compound analogs with modified lipopeptide tails against different bacterial strains.

Table 1: MICs (µg/mL) of Arylomycin Analogs with Modified Fatty Acid Chain Length

CompoundFatty Acid ChainS. epidermidis (Sensitive)S. aureus (Sensitive Mutant)E. coli (Sensitive Mutant)P. aeruginosa (Sensitive Mutant)
Arylomycin C16C1612416
Analog 1C8>128>128>128>128
Analog 2C101664128>128
Analog 3C1224832
Analog 4C1412416

Data compiled from published studies. "Sensitive" refers to strains with a mutated SPase that does not confer natural resistance.[14]

Table 2: MICs (µg/mL) of Arylomycin Analogs with Phenyl-Modified Tails

CompoundTail ModificationS. epidermidis (Sensitive)S. aureus (Wild Type)E. coli (Wild Type)
Arylomycin C16n-C161>128>128
Analog 5C8-phenyl264>128
Analog 6C10-phenyl132>128

Data illustrates the potential of phenyl-modified tails to gain activity against wild-type S. aureus.[14]

Detailed Experimental Protocols

Broth Microdilution MIC Assay for Arylomycin Analogs

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for lipopeptides.

Materials:

  • 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Arylomycin analog stock solutions (e.g., in DMSO)

  • Polysorbate 80 (Tween 80) solution (e.g., 0.1% in water)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. For lipopeptides, add Polysorbate 80 to the CAMHB to a final concentration of 0.002% to prevent adsorption to the plastic. c. Prepare a 2-fold serial dilution of the arylomycin analog directly in the plate. Start by adding 50 µL of the highest concentration of the drug stock to the first column, then serially transfer 50 µL to the subsequent wells.

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a positive control (bacteria in broth without drug) and a negative control (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: a. The MIC is the lowest concentration of the arylomycin analog that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[2][3][16][17]

Caco-2 Cell Permeability Assay

This protocol provides a general method for assessing the permeability of arylomycin analogs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow solution (for monolayer integrity testing)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding: a. Culture Caco-2 cells in DMEM. b. Seed the cells onto the apical side of the Transwell inserts at an appropriate density. c. Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test: a. Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold to ensure monolayer integrity. b. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the arylomycin analog solution in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Sample Analysis: a. Analyze the concentration of the arylomycin analog in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): a. The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.[5][6][8][18]

FRET-Based SPase Inhibition Assay

This assay measures the in vitro inhibitory activity of arylomycin analogs against purified bacterial SPase.[9]

Materials:

  • Purified bacterial SPase I

  • FRET-labeled peptide substrate for SPase I

  • Assay buffer (e.g., Tris-HCl with a detergent)

  • 384-well, low-volume, black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: a. Prepare a stock solution of SPase I in the assay buffer. b. Prepare serial dilutions of the arylomycin analogs in the assay buffer.

  • Assay Setup: a. Add a small volume of the SPase I solution to each well of the microtiter plate. b. Add the arylomycin analog dilutions to the wells. c. Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding the FRET-labeled peptide substrate to each well. b. Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths. c. Measure the fluorescence intensity at regular intervals for a specified duration at a constant temperature (e.g., 37°C).

  • Data Analysis: a. The rate of the increase in fluorescence is proportional to the enzyme's activity. b. Calculate the percent inhibition for each concentration of the arylomycin analog and determine the IC50 value.[9]

Visualizations

The following diagrams illustrate key concepts and workflows related to the modification of this compound.

Arylomycin_Mechanism_of_Action cluster_bacterium Bacterium cluster_secretion Protein Secretion Pathway Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm Preprotein Preprotein with Signal Peptide Sec_Translocon Sec Translocon Preprotein->Sec_Translocon Translocation SPase Signal Peptidase I (SPase) Sec_Translocon->SPase Cleavage of Signal Peptide Mature_Protein Mature Protein SPase->Mature_Protein Protein_Mislocalization Protein Mislocalization SPase->Protein_Mislocalization Arylomycin Arylomycin A5 Analog Arylomycin->SPase Inhibition Cell_Death Cell Death Protein_Mislocalization->Cell_Death

Caption: Mechanism of action of this compound analogs.

Experimental_Workflow Start Start: Design of Arylomycin Analog Synthesis Synthesis of Lipopeptide Tail Start->Synthesis Coupling Coupling to Arylomycin Core Synthesis->Coupling Purification Purification and Characterization (HPLC, MS) Coupling->Purification In_Vitro_Assays In Vitro Efficacy Purification->In_Vitro_Assays MIC_Assay MIC Determination In_Vitro_Assays->MIC_Assay Good Activity SPase_Assay SPase Inhibition Assay In_Vitro_Assays->SPase_Assay Good Activity Analysis Data Analysis and Structure-Activity Relationship In_Vitro_Assays->Analysis Poor Activity Permeability_Assay Cell Permeability Assay (e.g., Caco-2) MIC_Assay->Permeability_Assay SPase_Assay->Permeability_Assay Permeability_Assay->Analysis End Lead Optimization Analysis->End

Caption: Experimental workflow for developing arylomycin analogs.

References

Technical Support Center: Development of Synthetic Arylomycin Analogs Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on synthetic Arylomycin analogs against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: Why are Arylomycins a promising class of antibiotics against Gram-negative bacteria?

A1: Arylomycins are a class of macrocyclic lipopeptides that inhibit bacterial type I signal peptidase (SPase I), an essential enzyme in the protein secretion pathway of both Gram-positive and Gram-negative bacteria.[1][2][3] This represents a novel target for antibiotics, which is crucial in the face of growing multidrug resistance.[4][5] For a long time, Arylomycins were not considered effective against Gram-negative bacteria due to their inability to penetrate the outer membrane. However, recent chemical modifications have led to the development of synthetic analogs, such as G0775, with potent, broad-spectrum activity against these challenging pathogens.

Q2: What is the mechanism of action of Arylomycin analogs?

A2: Arylomycin analogs exert their antibacterial effect by inhibiting type I signal peptidase (SPase I). SPase I is a membrane-bound protease crucial for cleaving signal peptides from proteins that are translocated across the cytoplasmic membrane. By inhibiting SPase I, Arylomycin analogs disrupt the secretion of numerous essential proteins, leading to their accumulation in the cytoplasmic membrane and ultimately causing bacterial cell death. The analog G0775 features an aminoacetonitrile (B1212223) "warhead" that forms a covalent bond with the lysine (B10760008) residue in the SPase I active site, leading to irreversible inhibition.

Q3: What are the main challenges in developing Arylomycin analogs for Gram-negative bacteria?

A3: The primary challenge is the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier to many antibiotics. Natural Arylomycins have poor activity against these bacteria because they cannot efficiently cross this membrane to reach their target, SPase I, located in the periplasm. Another challenge has been the natural resistance in some Gram-negative species due to specific amino acid residues (like proline) in the SPase I enzyme that reduce the binding affinity of the antibiotic. Overcoming these challenges requires significant chemical optimization to improve outer membrane penetration and enhance binding to the target enzyme.

Q4: What is G0775 and why is it significant?

A4: G0775 is a synthetic Arylomycin analog developed by Genentech that exhibits potent and broad-spectrum activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. Its development marks a significant advancement as no new class of antibiotics for Gram-negative bacteria had been approved in over 50 years. G0775 was engineered through systematic chemical optimization of the natural Arylomycin scaffold to enhance its ability to penetrate the bacterial outer membrane and to increase its affinity for SPase I.

Q5: Are there newer Arylomycin analogs that show improvement over G0775?

A5: Yes, research has continued to build upon the success of G0775. For instance, a recently developed analog, 162 (the free amine of 138f), has demonstrated more potent activity and a broader spectrum against carbapenem-resistant Gram-negative bacteria, particularly Acinetobacter baumannii and Pseudomonas aeruginosa, compared to G0775. Analog 162 also exhibited an excellent pharmacokinetic profile in rats and superior in vivo efficacy in a mouse thigh infection model.

Troubleshooting Guide

Problem 1: My synthetic Arylomycin analog shows good in vitro activity against purified SPase I but poor whole-cell activity against Gram-negative bacteria.

  • Possible Cause: The analog may have poor penetration of the bacterial outer membrane. The lipophilicity and charge of the molecule are critical for traversing this barrier.

  • Troubleshooting Steps:

    • Modify the N-terminal lipid tail: Systematically vary the length and branching of the lipid tail. A large, flat aromatic tail has been shown to improve activity.

    • Introduce charged groups: The addition of ethylamine (B1201723) groups to the macrocyclic ring has been shown to be beneficial.

    • Evaluate outer membrane permeability: Perform outer membrane permeability assays, such as the nitrocefin (B1678963) hydrolysis assay, to directly measure the analog's ability to cross the outer membrane.

Problem 2: I am observing rapid development of resistance to my lead Arylomycin analog in vitro.

  • Possible Cause: Resistance can emerge through mutations in the target enzyme (SPase I) or through the upregulation of efflux pumps.

  • Troubleshooting Steps:

    • Sequence the SPase I gene (lepB): Isolate resistant mutants and sequence the lepB gene to identify mutations in the target. Mutations in residues surrounding the binding site are a common mechanism of resistance.

    • Investigate efflux pump involvement: Determine if the analog is a substrate for common efflux pumps like the AcrAB-TolC system. This can be tested by evaluating the analog's activity in the presence of an efflux pump inhibitor (e.g., PAβN) or in efflux pump-deficient bacterial strains.

    • Optimize for higher potency: Aim for drug concentrations that are high enough to kill mutants that might arise with reduced susceptibility.

Problem 3: The synthesized analog has poor pharmacokinetic properties (e.g., low solubility, rapid clearance).

  • Possible Cause: The physicochemical properties of the analog, such as high lipophilicity, can lead to poor solubility and rapid metabolism.

  • Troubleshooting Steps:

    • Modify the lipophilic regions: Systematically alter the lipophilic tail and other hydrophobic moieties to improve the solubility and metabolic stability of the compound.

    • Introduce a prodrug strategy: As demonstrated with analog 162 (the free amine of 138f), converting a functional group into a more soluble or stable moiety that is cleaved in vivo can improve pharmacokinetic properties.

    • Perform in vitro ADME assays: Conduct standard assays to assess solubility, metabolic stability in liver microsomes, and plasma protein binding early in the development process.

Quantitative Data Summary

Table 1: In Vitro Activity (MIC, µg/mL) of Arylomycin Analog G0775 against Gram-negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli (including MDR isolates)≤0.25
Klebsiella pneumoniae (including MDR isolates)≤0.25
Acinetobacter baumannii (MDR strains)≤4
Pseudomonas aeruginosa (MDR strains)≤16
Eight different Gram-negative species0.125 - 2

Table 2: In Vivo Efficacy of Arylomycin Analogs in a Neutropenic Mouse Thigh Infection Model with Multidrug-Resistant P. aeruginosa

AnalogLog Decrease in Colony-Forming Unit (CFU)
G07751.1
1623.5

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial strains

    • Arylomycin analog stock solution (in a suitable solvent like DMSO)

  • Procedure:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Prepare serial twofold dilutions of the Arylomycin analog in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.

    • Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

2. In Vivo Mouse Thigh Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of Arylomycin analogs.

  • Materials:

    • Neutropenic mice (rendered neutropenic by cyclophosphamide (B585) injection)

    • Bacterial strain of interest

    • Arylomycin analog formulation for injection (e.g., in a vehicle like saline or a solution containing a solubilizing agent)

  • Procedure:

    • Induce neutropenia in mice according to an established protocol.

    • Grow the bacterial strain to mid-log phase and inject a defined inoculum (e.g., 10^6 CFU) into the thigh muscle of the mice.

    • At a specified time post-infection (e.g., 2 hours), administer the Arylomycin analog via a relevant route (e.g., intravenously or subcutaneously). A vehicle control group should be included.

    • At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

    • Plate the dilutions on appropriate agar (B569324) plates to determine the bacterial load (CFU/thigh).

    • Efficacy is determined by comparing the bacterial load in the treated group to the vehicle control group.

Visualizations

Arylomycin_Mechanism_of_Action cluster_bacterium Gram-negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasm Outer_Membrane->Periplasm SPaseI Type I Signal Peptidase (SPase I) Periplasm->SPaseI Cytoplasmic_Membrane Cytoplasmic Membrane Cytoplasm Cytoplasm Arylomycin_Analog Synthetic Arylomycin Analog (e.g., G0775) Arylomycin_Analog->Outer_Membrane Penetration Arylomycin_Analog->SPaseI Binding & Inhibition Mature_Protein Mature Protein SPaseI->Mature_Protein Cleavage of Signal Peptide Block Inhibition Pre-protein Pre-protein with Signal Peptide Pre-protein->Cytoplasmic_Membrane Translocation Secreted_Protein Secreted Protein Mature_Protein->Secreted_Protein Secretion Arylomycin_Development_Workflow Start Start: Identify Natural Arylomycin Scaffold SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Chemical Synthesis of Analogs SAR->Synthesis In_Vitro_Screening In Vitro Screening: - SPase I Inhibition Assay - Whole-cell MIC vs. Gram-negatives Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization: - Improve Potency - Enhance Outer Membrane Penetration - Improve PK/PD Properties In_Vitro_Screening->Lead_Optimization Identify Hits Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Efficacy and Toxicity Testing (e.g., Mouse Infection Models) Lead_Optimization->In_Vivo_Testing Select Leads Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Testing->Preclinical_Candidate Demonstrate Efficacy and Safety Troubleshooting_Logic Problem Poor Whole-Cell Activity vs. Gram-negatives Cause1 Poor Outer Membrane Penetration? Problem->Cause1 Yes Cause2 Efflux by Pumps? Problem->Cause2 No Cause1->Cause2 No Solution1 Modify Lipophilicity and Charge Cause1->Solution1 Yes Cause3 Target Mutation (SPase I)? Cause2->Cause3 No Solution2 Test with Efflux Pump Inhibitors/Knockouts Cause2->Solution2 Yes Solution3 Sequence SPase I Gene in Resistant Strains Cause3->Solution3 Yes

References

Addressing off-target effects of Arylomycin A5 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arylomycin A5 in cellular models. The focus is on identifying and addressing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a member of the arylomycin class of natural product antibiotics. Its primary mechanism of action is the inhibition of bacterial type I signal peptidase (SPase).[1] SPase is a critical enzyme in the bacterial protein secretion pathway, and its inhibition disrupts the proper localization of numerous proteins essential for bacterial viability, leading to either cell death or growth inhibition.

Q2: Is this compound expected to be cytotoxic to mammalian cells?

Published research on arylomycins suggests a favorable cytotoxicity profile against mammalian cells. Specifically, arylomycin C16, a related compound, has been shown to have no observable adverse effects on human HeLa cells at concentrations up to 20 μg/ml.[2] This suggests that this compound may also exhibit low cytotoxicity in eukaryotic cell lines. However, it is crucial to empirically determine the cytotoxic potential in your specific cell line of interest.

Q3: What are the potential off-target effects of this compound in eukaryotic cells?

While direct studies on the off-target effects of this compound in eukaryotic cells are limited, it is important to consider potential unintended interactions. As with many antibiotics, high concentrations or prolonged exposure could potentially impact mitochondrial function or other cellular processes.[3] Researchers should perform control experiments to distinguish between the intended antibacterial effects and any potential off-target effects on the host cellular model.

Q4: How do I determine the appropriate working concentration for this compound in my cellular model?

The optimal working concentration will depend on the specific bacterial strain being targeted and the eukaryotic cell line used as the host. It is essential to first determine the Minimum Inhibitory Concentration (MIC) for the bacteria of interest. For the eukaryotic cells, a dose-response experiment should be conducted to determine the therapeutic window. This involves treating the eukaryotic cell line with a range of this compound concentrations to identify the concentration that effectively inhibits bacterial growth while maintaining high eukaryotic cell viability (e.g., >90%).

Troubleshooting Guides

This section provides guidance on common issues encountered when working with this compound in cellular models.

Guide 1: Unexpected Eukaryotic Cell Death

Problem: Significant death of the host mammalian cell line is observed at the intended antibacterial concentration of this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Compound Concentration The concentration of this compound may be too high for your specific cell line. Perform a dose-response curve to determine the IC50 value for your cells and select a concentration that is effective against the bacteria but minimally toxic to the host cells.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic at certain concentrations. Run a vehicle control experiment with the solvent alone at the same concentration used in the treatment group to assess its contribution to cytotoxicity.
Compound Instability/Degradation The compound may have degraded into a more toxic substance. Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier.
Contamination The this compound stock solution or cell culture may be contaminated. Ensure aseptic techniques are followed and test for mycoplasma contamination.
Cell Line Sensitivity The specific eukaryotic cell line you are using may be particularly sensitive. Consider testing different cell lines to find a more robust model for your infection studies.
Guide 2: Inconsistent Antibacterial Efficacy in Co-culture

Problem: The antibacterial effect of this compound is variable or weaker than expected in a co-culture model compared to bacteria-only cultures.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Binding to Serum Proteins Components in the cell culture medium, such as serum proteins, can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, but be mindful of the potential impact on host cell health.
Bacterial Resistance The bacterial strain may have developed resistance to this compound. Verify the MIC of the compound for your bacterial strain periodically.
Inaccurate Bacterial Inoculum Inconsistent numbers of bacteria added to the co-culture will lead to variable results. Standardize your bacterial inoculum to ensure consistent infection levels.
Compound Degradation This compound may not be stable in the cell culture medium over the course of the experiment. Prepare fresh solutions and consider replenishing the compound if the experiment is long.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to assess the effect of this compound on the viability of a mammalian cell line.

  • Cell Seeding:

    • Trypsinize and count your mammalian cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify that a compound binds to its intended target in a cellular environment by measuring changes in the thermal stability of the target protein.

  • Cell Treatment:

    • Culture your mammalian cells to a sufficient density.

    • Treat the cells with this compound at the desired concentration or with a vehicle control.

    • Incubate for a sufficient time to allow for compound uptake and target binding.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., from 37°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or another appropriate method.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (and a non-target control protein) in the soluble fraction at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_off_target Off-Target Effect Investigation seed_cells Seed Mammalian Cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay phenotypic_assay Phenotypic Assays (e.g., Mitochondrial Function) treat_cells->phenotypic_assay analyze_data Analyze Data & Determine IC50 mtt_assay->analyze_data proteomics Global Proteomics phenotypic_assay->proteomics cetsa Target Engagement (CETSA) cetsa->proteomics

Caption: Workflow for assessing cytotoxicity and investigating off-target effects.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Eukaryotic Cell Death Observed conc Concentration Too High? start->conc solvent Solvent Toxicity? start->solvent stability Compound Instability? start->stability contamination Contamination? start->contamination dose_response Perform Dose-Response conc->dose_response vehicle_control Run Vehicle Control solvent->vehicle_control fresh_stock Use Fresh Stock stability->fresh_stock check_sterility Check Sterility contamination->check_sterility

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Overcoming Poor Permeability of Arylomycin A5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Arylomycin A5 and its derivatives. The focus is on addressing challenges related to its poor permeability across the outer membranes of Gram-negative bacteria.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
This compound shows no activity against my Gram-negative bacterial strain. The outer membrane of Gram-negative bacteria is a significant barrier to large, lipophilic molecules like this compound.[1]1. Use a hyperpermeable strain: Employ a strain with a compromised outer membrane, such as an lptD mutant, to verify that the target is susceptible in your organism of interest.[2] 2. Co-administer a permeabilizing agent: Use agents like EDTA or polymyxin (B74138) B nonapeptide (PMBN) to disrupt the outer membrane and facilitate this compound entry.[3][4][5] 3. Switch to a broad-spectrum analog: Consider using a synthetic analog like G0775, which has been optimized for improved outer membrane permeation.[6][7]
My Gram-positive strain, which was initially sensitive, has developed resistance to this compound. 1. Target mutation: Resistance can arise from mutations in the gene encoding the target, Type I signal peptidase (SPase).[8][9] 2. Activation of bypass mechanisms: In Staphylococcus aureus, resistance can be mediated by the activation of an alternative secretion pathway involving AyrR, AyrA, and AyrBC.[10]1. Sequence the SPase gene: Check for mutations, particularly at residues like Pro29, which can confer resistance.[8][9] 2. Investigate bypass pathways: Use transcriptomics (e.g., RT-qPCR) to check for the upregulation of genes like ayrA and ayrBC.
I am not seeing a synergistic effect when combining this compound with other antibiotics. 1. Antagonistic or indifferent interaction: The mechanism of the second antibiotic may not be complementary to the inhibition of SPase. 2. Inappropriate concentrations: The concentrations of one or both antibiotics may not be optimal for synergy.1. Use aminoglycosides: SPase inhibition has been shown to be synergistic with aminoglycosides.[11][12] 2. Perform a checkerboard assay: Systematically test a range of concentrations for both this compound and the partner antibiotic to determine the optimal synergistic concentrations.
My outer membrane permeability assay is giving inconsistent results. 1. Incorrect probe selection: The fluorescent probe may not be suitable for your specific application. 2. Sub-optimal assay conditions: Factors like bacterial growth phase and cell density can influence the results.[9][12]1. Use established probes: For outer membrane permeability, N-phenyl-1-naphthylamine (NPN) is a standard fluorescent probe. For inner membrane permeability, propidium (B1200493) iodide (PI) can be used.[13] 2. Standardize your protocol: Ensure consistent bacterial growth phase (e.g., exponential phase) and cell density for all experiments.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins secreted across the cytoplasmic membrane.[6][11][14] Inhibition of SPase leads to an accumulation of unprocessed proteins in the membrane, disrupting cellular processes and leading to cell death.[12][15]

Q2: Why is this compound generally ineffective against Gram-negative bacteria?

A2: The primary reason for the lack of activity against Gram-negative bacteria is the presence of a formidable outer membrane, which is impermeable to the large and lipophilic this compound molecule.[1][6] Additionally, some Gram-negative bacteria possess natural resistance due to specific residues in their SPase that reduce the binding affinity of arylomycins.[8][9]

Q3: Are there derivatives of this compound with improved activity against Gram-negative bacteria?

A3: Yes, synthetic analogs have been developed with enhanced potency and a broader spectrum of activity. For instance, G0775 was designed through structure-aided modifications, including shortening the aliphatic tail, which improved both its binding to Gram-negative SPase and its ability to permeate the outer membrane.[7]

Q4: How can I measure the outer membrane permeability of my bacterial strain to this compound or its derivatives?

A4: A common method is to use fluorescent probes like N-phenyl-1-naphthylamine (NPN).[13] NPN fluoresces in the hydrophobic environment of a compromised membrane, so an increase in fluorescence upon addition of the compound indicates increased outer membrane permeability.[16]

Q5: What are the known mechanisms of resistance to arylomycins?

A5: The most common resistance mechanism is the mutation of the SPase target, which reduces the binding affinity of the antibiotic.[8] For example, a proline residue at a specific position (Pro29 in S. aureus SPase) confers natural resistance in many pathogens.[9] In S. aureus, a bypass mechanism has also been identified where a set of genes (ayrA, ayrBC) under the control of AyrR can compensate for the inhibition of the primary SPase.[10]

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycins against various bacterial strains.

CompoundOrganismStrain TypeMIC (µg/mL)Reference
Arylomycin A₂Staphylococcus epidermidisSensitive1.0[8]
Arylomycin C₁₆Staphylococcus epidermidisSensitive0.25[8]
G0775MDR Acinetobacter baumanniiClinical Isolates≤4 (for 90% of strains)[7]
G0775MDR Pseudomonas aeruginosaClinical Isolates≤16 (for 90% of strains)[7]

Table 2: Impact of SPase Mutations on Arylomycin Activity.

OrganismSPase MutationEffect on Arylomycin ActivityReference
Escherichia coliP84LSensitizes the strain to arylomycins[9]
Staphylococcus aureusP29SSensitizes the strain to arylomycins[9]

Experimental Protocols

Protocol 1: NPN Assay for Outer Membrane Permeability

This protocol is adapted from established methods for measuring outer membrane permeability using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[13][16]

  • Bacterial Culture: Grow the Gram-negative bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation and wash them twice with a buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer to a final optical density (OD₆₀₀) of 0.5.

  • NPN Solution: Prepare a stock solution of NPN in acetone (B3395972) (e.g., 1 mM).

  • Assay Procedure: a. In a 96-well black plate, add the bacterial suspension. b. Add NPN to a final concentration of 10 µM. c. Measure the baseline fluorescence using a fluorometer (Excitation: 350 nm, Emission: 420 nm). d. Add the test compound (e.g., this compound or a derivative) at the desired concentration. e. Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates outer membrane permeabilization.

  • Controls:

    • Negative Control: Bacterial suspension with NPN and no test compound.

    • Positive Control: Bacterial suspension with NPN and a known outer membrane permeabilizer like polymyxin B.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay NPN Assay cluster_analysis Data Analysis culture Grow bacterial culture to mid-log phase harvest Harvest and wash cells culture->harvest resuspend Resuspend cells in buffer to OD600=0.5 harvest->resuspend plate Add cells and NPN to 96-well plate resuspend->plate baseline Measure baseline fluorescence plate->baseline add_compound Add this compound / derivative baseline->add_compound measure Monitor fluorescence over time add_compound->measure analyze Calculate increase in fluorescence measure->analyze compare Compare to controls analyze->compare

Caption: Workflow for the NPN outer membrane permeability assay.

signaling_pathway cluster_normal Normal Protein Secretion cluster_inhibition Arylomycin Action preprotein Preprotein with signal peptide spase SPase I preprotein->spase cleavage mature_protein Mature secreted protein spase->mature_protein arylomycin This compound inhibited_spase Inhibited SPase I arylomycin->inhibited_spase inhibition accumulation Preprotein accumulation in membrane inhibited_spase->accumulation cell_death Cell Death accumulation->cell_death

Caption: Mechanism of action of this compound.

logical_relationship start This compound shows no activity against Gram-negative strain cause1 Poor Outer Membrane Permeability? start->cause1 cause2 Natural Target Resistance? start->cause2 solution1a Use hyperpermeable strain cause1->solution1a Yes solution1b Co-administer permeabilizer (e.g., EDTA) cause1->solution1b Yes solution1c Use optimized analog (e.g., G0775) cause1->solution1c Yes solution2a Sequence SPase gene for mutations cause2->solution2a Yes solution2b Test on a genetically sensitized strain cause2->solution2b Yes

References

Validation & Comparative

Arylomycin A5 vs. Vancomycin: A Comparative Analysis of Activity Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antibiotic resistance, the emergence of vancomycin-resistant enterococci (VRE) continues to pose a significant challenge in clinical settings. This guide provides a detailed comparison of the in-vitro activity of Arylomycin A5, a member of a novel class of antibiotics, against the established glycopeptide, vancomycin (B549263), in the context of VRE. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Executive Summary

Vancomycin, a cornerstone in the treatment of serious Gram-positive infections, is rendered ineffective against VRE due to key resistance mechanisms. Arylomycins, natural product antibiotics with a distinct mechanism of action, have been investigated as a potential alternative. However, evidence suggests that natural arylomycins, including analogs like this compound, exhibit limited intrinsic activity against enterococci. This guide synthesizes the available data on their respective mechanisms of action and in-vitro efficacy, highlighting the challenges and future directions in the development of antibiotics to combat VRE.

Mechanism of Action: A Tale of Two Targets

The differential activity of vancomycin and arylomycins stems from their unique molecular targets within the bacterial cell.

Vancomycin: This glycopeptide antibiotic inhibits bacterial cell wall synthesis. It forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors[1][2][3][4]. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan polymerization and cross-linking, thereby compromising cell wall integrity and leading to bacterial lysis[1][2]. VRE have acquired resistance by altering the peptidoglycan synthesis pathway, most commonly by replacing the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). This modification significantly reduces the binding affinity of vancomycin, rendering it ineffective[5].

Arylomycins: This class of antibiotics targets a novel and essential enzyme, the type I signal peptidase (SPase)[6][7][8][9]. SPase is a membrane-bound serine protease responsible for cleaving signal peptides from pre-proteins during the secretion process. By inhibiting SPase, arylomycins disrupt the localization of numerous proteins essential for cell envelope maintenance, nutrient acquisition, and virulence, ultimately leading to bacterial cell death[9][10]. This mechanism is distinct from all currently approved antibiotics.

In-Vitro Activity: A Head-to-Head Comparison

AntibioticBacterial StrainResistance PhenotypeMIC (µg/mL)
Vancomycin Enterococcus faeciumVanA≥32
Enterococcus faeciumVanB64
Enterococcus faeciumVanD64 - 128
Enterococcus faecalisVanA>256
Enterococcus faecalisVanD16
Arylomycin C16 Enterococcus faecalis(Natural Resistance)>64
Arylomycin A-C16 Staphylococcus aureus(Arylomycin-resistant)>128
Arylomycin M131 Staphylococcus aureus(Arylomycin-resistant)>32

Note: The MIC values for vancomycin are representative of high-level resistance commonly observed in clinical VRE isolates. The data for arylomycins against S. aureus are included to illustrate the high MICs observed in resistant Gram-positive bacteria. Natural resistance in E. faecalis to arylomycins is attributed to the presence of a proline residue in the SPase enzyme that hinders antibiotic binding.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide is typically generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol

This protocol outlines the general steps for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Preparation of Antimicrobial Solutions: A stock solution of the antimicrobial agent (e.g., vancomycin or arylomycin) is prepared at a known concentration. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium overnight. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included. The plate is then incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.

  • MIC Determination: Following incubation, the microtiter plate is examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis antimicrobial_prep Prepare serial dilutions of antimicrobial agent inoculation Inoculate microtiter plate antimicrobial_prep->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read for visible growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

Signaling Pathways and Logical Relationships

The distinct mechanisms of action of vancomycin and arylomycin, along with the corresponding resistance mechanisms in VRE, can be visualized as follows:

Antibiotic_Mechanisms cluster_vancomycin Vancomycin Action & Resistance cluster_arylomycin Arylomycin Action & Resistance vancomycin Vancomycin d_ala_d_ala D-Ala-D-Ala Terminus vancomycin->d_ala_d_ala Binds to cell_wall_synthesis Peptidoglycan Synthesis vancomycin->cell_wall_synthesis Inhibits d_ala_d_lac D-Ala-D-Lac Terminus vancomycin->d_ala_d_lac Does not bind to d_ala_d_ala->cell_wall_synthesis Is a precursor for cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Leads to van_genes van Genes van_genes->d_ala_d_lac Synthesizes d_ala_d_lac->cell_wall_synthesis Allows continuation of arylomycin This compound spase Type I Signal Peptidase (SPase) arylomycin->spase Inhibits proline_mutation Proline in SPase arylomycin->proline_mutation Binding hindered by protein_secretion Protein Secretion spase->protein_secretion Is essential for cell_death Cell Death protein_secretion->cell_death Leads to proline_mutation->spase Confers resistance via

Mechanisms of action and resistance.

Conclusion

Based on the available data, neither vancomycin nor natural arylomycins like this compound are effective against VRE. Vancomycin's efficacy is compromised by well-established resistance mechanisms that alter its target. Natural arylomycins appear to have poor intrinsic activity against enterococci due to the presence of a key proline residue in their target enzyme, SPase, which confers natural resistance.

The development of synthetic arylomycin analogs, such as G0775, with broader spectrum activity against various pathogens, including multi-drug resistant Gram-negative bacteria, is a promising area of research[1][2][3]. However, specific data on the activity of these optimized arylomycins against VRE is needed to fully assess their potential as a therapeutic option. Future research should focus on evaluating these novel synthetic derivatives against a panel of clinically relevant VRE strains to determine if the structural modifications can overcome the intrinsic resistance observed with natural arylomycins.

References

Validating the Mechanism of Action of Arylomycin A5 Using Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods used to validate the mechanism of action of Arylomycin A5, with a focus on the definitive role of genetic knockouts and targeted mutations. We present supporting experimental data, detailed protocols for key experiments, and visualizations to clarify complex biological pathways and workflows.

The arylomycins are a class of natural product antibiotics that represent a promising scaffold for development against multidrug-resistant bacteria.[1] Their therapeutic potential was initially underestimated due to a narrow perceived spectrum of activity.[1][2] However, subsequent research revealed that their target, the essential Type I Signal Peptidase (SPase), is highly conserved, and natural resistance in many key pathogens is due to specific, single amino acid mutations in this enzyme.[1][3] This guide explores how genetic engineering has been pivotal in validating SPase as the true target of this compound and in unveiling its latent broad-spectrum capabilities.

Comparative Data: Arylomycin Susceptibility in Genetically Modified Strains

Genetic modification provides the most direct evidence of a drug's mechanism of action. By altering the target protein and observing a corresponding change in antibiotic susceptibility, a direct cause-and-effect relationship can be established. In the case of arylomycins, many bacteria, including the pathogens Staphylococcus aureus and Escherichia coli, possess a proline residue in their SPase enzyme that confers natural resistance.[1][4]

To validate that SPase is the target, researchers have created "sensitized" strains by replacing this resistance-conferring proline with an amino acid found in naturally susceptible bacteria.[4] The following table summarizes the dramatic shift in Minimum Inhibitory Concentration (MIC) values observed in these genetically engineered strains compared to their wild-type counterparts when treated with an arylomycin analog.

OrganismStrain / Genetic BackgroundKey SPase MutationArylomycin A-C16 MIC (µg/mL)Interpretation
Escherichia coliWild-Type (MG1655)Proline at position 84 (P84)> 256Natural Resistance
Escherichia coliSensitized Mutant (PAS0260)Proline-to-Leucine (P84L) ≤ 16 Target Validated
Staphylococcus aureusWild-Type (NCTC 8325-4)Proline at position 29 (P29)> 256Natural Resistance
Staphylococcus aureusSensitized Mutant (PAS8001)Proline-to-Serine (P29S) ≤ 16 Target Validated

Data compiled from studies demonstrating the role of specific SPase mutations in arylomycin resistance.[1][4]

Visualizing the Mechanism and Validation Workflow

Understanding the mechanism of action and the experimental logic is crucial. The following diagrams, rendered using Graphviz, illustrate the protein secretion pathway targeted by this compound and the workflow used to validate this target through genetic engineering.

This compound Mechanism of Action

Proteins destined for secretion are synthesized with an N-terminal signal peptide.[5] The Sec or Tat translocation machinery moves these pre-proteins across the cytoplasmic membrane.[6][7] Type I Signal Peptidase (SPase) then cleaves the signal peptide, releasing the mature, functional protein.[5][7] this compound inhibits SPase, causing a toxic accumulation of unprocessed pre-proteins in the cell membrane, ultimately leading to cell death.[4]

cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Extracellular Space / Periplasm ribosome Ribosome preprotein Pre-protein (with Signal Peptide) ribosome->preprotein Translation sec Sec/Tat Translocon preprotein->sec Translocation spase Type I SPase (Target) sec->spase Processing unprocessed Accumulated Unprocessed Proteins spase->unprocessed Pathway Blocked protein Mature Protein (Functional) spase->protein Cleavage & Release arylomycin This compound arylomycin->spase Inhibition

Caption: this compound blocks protein secretion by inhibiting Type I SPase.

Experimental Workflow for Target Validation

The core logic for validating SPase as the target of this compound involves comparing the susceptibility of a naturally resistant bacterium with a genetically engineered "sensitized" version of the same bacterium. A significant increase in sensitivity following the specific mutation of the putative target gene provides strong evidence of on-target activity.

cluster_strains Test Strains start Start: Naturally Resistant Bacterium (e.g., S. aureus) gen_mod Genetic Engineering: Site-directed mutagenesis of SPase gene (e.g., Pro29Ser) start->gen_mod wt_strain Wild-Type Strain mut_strain Sensitized Mutant Strain gen_mod->mut_strain mic_assay Perform MIC Assay with This compound wt_strain->mic_assay mut_strain->mic_assay compare Compare MIC Values mic_assay->compare result1 Result: High MIC (Resistant) compare->result1 Wild-Type result2 Result: Low MIC (Sensitive) compare->result2 Mutant conclusion Conclusion: SPase is the specific target of this compound. result1->conclusion result2->conclusion

Caption: Workflow for validating the SPase target using genetic engineering.

Comparison with Alternative Validation Methods

While genetic knockouts and knock-ins provide definitive evidence, other methods offer complementary information.

MethodDescriptionAdvantagesLimitations
Genetic Knockout/Knock-in Altering the gene of the putative target to observe changes in drug sensitivity.Provides direct in vivo evidence of target engagement and functional consequence. Unambiguously links genotype to phenotype.Can be technically challenging. Knockout of an essential gene may be lethal, requiring conditional knockouts or sensitized mutants.
In Vitro Enzyme Assays Purified SPase enzyme is exposed to arylomycin in a cell-free system to measure inhibition of its catalytic activity, often using a FRET-based assay.[8]Allows for direct measurement of binding affinity (KD) and inhibitory concentration (IC50) without confounding cellular factors like membrane permeability.[1]Does not confirm that the drug can reach and inhibit the target in a living cell. Does not account for cellular resistance mechanisms (e.g., efflux).
Spontaneous Resistance Studies Susceptible bacteria are cultured with sub-lethal concentrations of the antibiotic, and resistant mutants are isolated and sequenced to identify the mutations responsible for resistance.[1]Identifies clinically relevant resistance pathways and confirms the target if mutations consistently appear in the target's gene.Can be time-consuming. Resistance may arise from off-target mutations (e.g., efflux pumps, drug-modifying enzymes).
Transcriptional Profiling The mRNA expression profile of bacteria is analyzed after treatment with the drug to understand the cellular stress response.[9]Provides a global view of the cellular pathways affected by the drug, which can infer the mechanism of action (e.g., upregulation of cell wall stress stimulon).[9]Shows correlation, not causation. It reveals the cell's response to inhibition, not the primary inhibitory event itself.

Detailed Experimental Protocols

Construction of a Sensitized S. aureus Mutant (e.g., SpsB P29S)

This protocol describes a general method for creating a specific point mutation in the bacterial chromosome using allelic replacement.

  • Plasmid Construction :

    • Amplify via PCR two fragments of the spsB gene and its flanking regions from wild-type S. aureus genomic DNA. The primers for the internal ends of these two fragments should be designed to introduce the desired codon change (e.g., CCA for Proline to TCA for Serine).

    • Use overlap extension PCR to stitch the two fragments together, creating a single DNA fragment containing the P29S mutation.

    • Clone this fragment into a temperature-sensitive shuttle vector (e.g., pKOR1) that can replicate in E. coli but not at high temperatures in S. aureus.

  • Transformation and Integration :

    • Transform the constructed plasmid into a restriction-deficient intermediate S. aureus strain (e.g., RN4220) before moving it into the target strain (e.g., NCTC 8325-4).

    • Grow the transformed S. aureus at a permissive temperature (e.g., 30°C) to allow plasmid establishment.

    • Shift the culture to a non-permissive temperature (e.g., 43°C) while maintaining antibiotic selection for the plasmid. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination (a single-crossover event).

  • Excision and Mutant Selection :

    • Culture the integrants without antibiotic selection to facilitate a second crossover event, which will excise the plasmid. This can result in either reversion to wild-type or the desired allelic replacement.

    • Plate the culture on a medium that selects against the plasmid (e.g., containing anhydrotetracycline (B590944) if the vector has a counter-selection marker).

    • Screen the resulting colonies by PCR and Sanger sequencing to confirm the presence of the P29S mutation and the absence of the plasmid.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

  • Preparation :

    • Prepare a stock solution of this compound (or its analog) in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). Final volumes should be 50 µL per well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation :

    • Grow the bacterial strains (wild-type and mutant) overnight.

    • Dilute the overnight culture in fresh CAMHB to match a 0.5 McFarland turbidity standard.

    • Further dilute this suspension so that when 50 µL is added to the wells, the final inoculum density is approximately 5 x 105 CFU/mL.

  • Incubation :

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results :

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

The validation of Type I Signal Peptidase as the target of this compound is a prime example of the power of genetic engineering in antibiotic research. While in vitro assays and resistance studies provided initial clues, the creation of sensitized mutants through precise genetic "knock-ins" delivered unequivocal proof.[1][4] This approach not only confirmed the mechanism of action but also revealed that arylomycins are latent broad-spectrum antibiotics, whose full potential was masked by naturally occurring target mutations.[1][3] This knowledge is now guiding the chemical optimization of the arylomycin scaffold to overcome this resistance, creating next-generation compounds like G0775 with potent activity against multidrug-resistant Gram-negative pathogens.[10][11] For drug development professionals, this case underscores the importance of using genetic tools to validate novel targets and to understand the genetic basis of resistance early in the discovery pipeline.

References

Head-to-head comparison of Arylomycin A5 and linezolid against staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vitro activity of Arylomycin A5, a novel antibiotic targeting type I signal peptidase, and linezolid (B1675486), a well-established oxazolidinone antibiotic, against various staphylococcal species. This objective analysis is supported by quantitative data from multiple studies, detailed experimental protocols, and visualizations of their distinct mechanisms of action and experimental workflows.

Executive Summary

This compound and linezolid represent two distinct classes of antibiotics with different cellular targets. This compound offers a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion. Linezolid, a bacteriostatic agent, inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit. While linezolid demonstrates consistent and predictable activity against a broad range of staphylococci, the efficacy of arylomycins can vary significantly depending on the specific derivative and the presence of resistance-conferring mutations in the target enzyme of the bacterial strain.

Quantitative Data Comparison: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound derivatives (A-C16 and M131) and linezolid against various staphylococcal species. It is important to note that this data is compiled from multiple independent studies, and direct comparison should be approached with caution due to potential variations in experimental methodologies.

AntibioticOrganismStrain TypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Arylomycin A-C16 Staphylococcus aureusVarious Clinical & Lab Strains11716>12816 to >128
Arylomycin M131 Staphylococcus aureusArylomycin A-C16 Resistant & Sensitive3224Not Reported
Arylomycin C16 Staphylococcus epidermidisClinical Isolates1430.51≤0.25 - 4
Arylomycin C16 Coagulase-Negative StaphylococciClinical IsolatesNot Specified2>32Not Reported
Linezolid Staphylococcus aureusMethicillin-Susceptible (MSSA)Not Specified220.5 - 4
Linezolid Staphylococcus aureusMethicillin-Resistant (MRSA)Not Specified220.5 - 4
Linezolid Staphylococcus aureusClinical Isolates200121 - 4
Linezolid Coagulase-Negative StaphylococciNot SpecifiedNot SpecifiedNot Specified1Not Reported

Mechanisms of Action

This compound and linezolid employ fundamentally different strategies to inhibit bacterial growth.

This compound targets and inhibits type I signal peptidase (SPase) , an essential enzyme responsible for cleaving signal peptides from proteins that are destined for secretion across the cell membrane.[1][2] Inhibition of SPase leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting membrane integrity and cellular function.[3]

cluster_Arylomycin This compound Mechanism This compound This compound SPase Type I Signal Peptidase (SPase) This compound->SPase Inhibits Membrane Cell Membrane SPase->Membrane Processes for secretion Accumulation Accumulation of Unprocessed Pre-proteins SPase->Accumulation Blockade Pre-protein Secretory Pre-protein with Signal Peptide Pre-protein->SPase Substrate Disruption Membrane Disruption & Cell Death Accumulation->Disruption

Fig. 1: this compound inhibits Type I Signal Peptidase (SPase).

Linezolid, on the other hand, is a protein synthesis inhibitor. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[4][5] This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis, thereby halting bacterial proliferation.[4][5]

cluster_Linezolid Linezolid Mechanism Linezolid Linezolid 50S 50S Ribosomal Subunit Linezolid->50S Binds to 23S rRNA InitiationComplex 70S Initiation Complex Formation 50S->InitiationComplex Prevents formation 30S 30S Ribosomal Subunit 30S->InitiationComplex mRNA mRNA mRNA->InitiationComplex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Inhibited

Fig. 2: Linezolid prevents the formation of the 70S initiation complex.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The following protocol is a generalized procedure for determining the MIC of an antimicrobial agent against staphylococci, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).

cluster_MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilutions of Antibiotic in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Read Results Visually or with a Plate Reader for Turbidity Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Fig. 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

1. Preparation of Antimicrobial Agent Stock Solution:

  • This compound and linezolid are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • Using a 96-well microtiter plate, serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of concentrations to be tested.

3. Preparation of Bacterial Inoculum:

  • Staphylococcal colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[6]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

  • Staphylococcal cultures are grown to the logarithmic phase of growth in CAMHB.

  • The culture is then diluted to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included.

2. Sampling and Viable Cell Counting:

  • The flasks are incubated at 37°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each flask.

  • Serial dilutions of the aliquots are prepared in sterile saline and plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • The plates are incubated for 18-24 hours at 37°C, and the number of colonies (CFU/mL) is determined.

3. Data Analysis:

  • The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration and the growth control.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL. Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in the initial CFU/mL.

Conclusion

This compound, with its novel mechanism of action, presents a promising new avenue for antibacterial drug development, particularly in the era of increasing resistance to conventional antibiotics. Its potent activity against certain staphylococcal species is noteworthy. However, the variability in its efficacy, largely dependent on the genetic makeup of the target SPase, highlights the need for further optimization and development of derivatives with a broader and more consistent spectrum of activity.

Linezolid remains a reliable and effective agent against a wide range of staphylococci, including MRSA. Its well-understood mechanism of action and predictable in vitro activity make it a valuable tool in the clinical setting.

For researchers and drug development professionals, the comparative data presented here underscores the importance of continued exploration of novel antibiotic targets, such as SPase, while also recognizing the enduring utility of established classes like the oxazolidinones. Further head-to-head studies employing standardized methodologies are crucial for a more definitive comparison of these two important classes of antistaphylococcal agents.

References

Cross-resistance studies of Arylomycin A5 with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of Arylomycin A5, a novel antibiotic targeting type I signal peptidase (SPase), with other antibiotic classes. The data presented is crucial for understanding the potential of arylomycins in combating multidrug-resistant pathogens and for designing effective combination therapies.

Executive Summary

This compound and its derivatives represent a promising new class of antibiotics due to their unique mechanism of action, the inhibition of bacterial type I signal peptidase (SPase).[1][2] This novel target raises the critical question of whether cross-resistance exists with currently used antibiotics. Studies on arylomycin-resistant Staphylococcus aureus have revealed a lack of cross-resistance with several major antibiotic classes, suggesting that the primary mechanism of resistance to arylomycins, mutation in the SPase gene, does not confer resistance to other drugs.[2][3] Furthermore, the response of S. aureus to arylomycin treatment involves the upregulation of the cell wall stress stimulon, a response also observed with other cell wall-active agents.[2][3]

Cross-Resistance Profile of Arylomycin-Resistant Staphylococcus aureus

A pivotal study investigated the susceptibility of arylomycin-resistant S. aureus mutants to a panel of commonly used antibiotics. The results demonstrate a general lack of cross-resistance, a highly desirable characteristic for a new antibiotic class.

Antibiotic ClassAntibioticSusceptibility of Arylomycin-Resistant S. aureus
β-Lactam OxacillinNo altered sensitivity observed
Glycopeptide VancomycinNo altered sensitivity observed
Lipopeptide DaptomycinNo altered sensitivity observed
Antifolate TrimethoprimNo altered sensitivity observed
Aminoglycoside GentamicinNo altered sensitivity observed
Fluoroquinolone CiprofloxacinNo altered sensitivity observed
Tetracycline TetracyclineNo altered sensitivity observed
Rifamycin RifampinNo altered sensitivity observed
Macrolide ErythromycinNo altered sensitivity observed
Data derived from studies on arylomycin-resistant S. aureus mutants.[2][3]

Experimental Protocols

The following methodologies are standard for determining cross-resistance profiles.

Bacterial Strains and Culture Conditions
  • Staphylococcus aureus strains, including both wild-type and arylomycin-resistant mutants, are used.

  • Bacteria are cultured in appropriate broth, such as Mueller-Hinton Broth (MHB), and incubated at 37°C.

Generation of Arylomycin-Resistant Mutants
  • Arylomycin-resistant mutants can be selected by plating a high-density culture of a susceptible S. aureus strain on agar (B569324) plates containing increasing concentrations of an arylomycin derivative (e.g., Arylomycin M131).

  • Colonies that grow at concentrations significantly above the minimum inhibitory concentration (MIC) of the parental strain are isolated and confirmed for resistance.

Antimicrobial Susceptibility Testing (AST)
  • Minimum Inhibitory Concentration (MIC) Determination: The MICs of various antibiotics against the wild-type and arylomycin-resistant S. aureus strains are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the Response to Arylomycin: The Cell Wall Stress Stimulon

Inhibition of SPase by arylomycins in S. aureus leads to the accumulation of unprocessed preproteins in the cell membrane, which triggers a cell wall stress response. This response is primarily regulated by the VraSR two-component system.

VraSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arylomycin This compound SPase Signal Peptidase (SPase) Arylomycin->SPase Inhibits Preproteins Unprocessed Preproteins SPase->Preproteins Accumulation of VraS VraS (Sensor Kinase) Preproteins->VraS Stress Signal VraR VraR (Response Regulator) VraS->VraR Phosphorylates VraR_P VraR-P DNA DNA VraR_P->DNA Binds to promoter CWSS_genes Cell Wall Stress Stimulon Genes DNA->CWSS_genes Upregulates transcription Response Cell Wall Repair & Adaptation CWSS_genes->Response

VraSR-mediated cell wall stress response to this compound.

Experimental Workflow for Cross-Resistance Determination

The following diagram outlines the key steps in assessing the cross-resistance profile of an antibiotic.

Cross_Resistance_Workflow start Start: Susceptible Bacterial Strain exposure Exposure to this compound (Increasing Concentrations) start->exposure selection Selection of Arylomycin-Resistant Mutants exposure->selection confirmation Confirmation of Resistance (MIC Testing) selection->confirmation mic_testing MIC Determination for Resistant Mutants confirmation->mic_testing panel Panel of Antibiotics from Different Classes panel->mic_testing comparison Comparison of MICs (Resistant vs. Wild-Type) mic_testing->comparison end End: Cross-Resistance Profile Established comparison->end

Workflow for determining antibiotic cross-resistance.

References

Unlocking New Potential: The Synergistic Effect of Arylomycin A5 and Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A promising strategy to combat antibiotic resistance lies in combination therapies. This guide explores the synergistic relationship between Arylomycin A5, a novel antibiotic targeting type I signal peptidase (SPase), and traditional beta-lactam antibiotics. By inhibiting a key bacterial protein secretion pathway, arylomycins can re-sensitize resistant bacteria to the cell wall-targeting effects of beta-lactams, offering a renewed line of attack against challenging pathogens.

While extensive quantitative data on the specific combination of this compound and various beta-lactams is emerging, compelling evidence from studies on related SPase inhibitors demonstrates a strong synergistic interaction. This guide will present data from these analogous combinations to illustrate the potential of this therapeutic strategy, detail the experimental protocols used to measure synergy, and visualize the underlying mechanisms of action.

Quantitative Analysis of Synergy

The synergistic effect of combining a type I signal peptidase (SPase) inhibitor with a beta-lactam antibiotic has been demonstrated in several studies. A key example is the synthetic actinocarbasin derivative, M131, an SPase inhibitor, which shows potent synergy with the beta-lactam antibiotic imipenem (B608078) against methicillin-resistant Staphylococcus aureus (MRSA). The synergy is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay.

Table 1: Synergistic Activity of SPase Inhibitor M131 with Imipenem against MRSA

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
M131 + ImipenemM131: 8Imipenem: 64M131: 0.5Imipenem: 40.125Synergy

FIC Index (FICI) is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

Furthermore, studies with Arylomycin A-C16, a derivative of this compound, have shown mild synergism with the beta-lactam cephalexin (B21000) against both E. coli and S. aureus[1].

Experimental Protocols

The evaluation of synergistic antibiotic activity is primarily conducted through two well-established in vitro methods: the checkerboard assay and the time-kill curve analysis.

1. Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

  • Materials:

    • This compound (or other SPase inhibitor) stock solution

    • Beta-lactam antibiotic stock solution

    • Bacterial strain of interest

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Multichannel pipette

    • Incubator (35°C ± 2°C)

    • Microplate reader

  • Procedure:

    • Prepare serial twofold dilutions of this compound horizontally and the beta-lactam antibiotic vertically in a 96-well plate containing CAMHB.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well with the bacterial suspension. Include wells for sterility control (broth only), and growth control (broth and bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index for each combination.

2. Time-Kill Curve Analysis Protocol

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Materials:

    • This compound and beta-lactam antibiotic stock solutions

    • Bacterial strain of interest

    • CAMHB

    • Sterile culture tubes and plates

    • Incubator with shaking capabilities

    • Spectrophotometer

  • Procedure:

    • Prepare culture tubes with CAMHB containing the antibiotics alone and in combination at concentrations relative to their MICs (e.g., 0.5x, 1x, 2x MIC).

    • Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the tubes at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them onto agar (B569324) plates to determine the viable colony-forming units (CFU/mL).

    • Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizing the Experimental Workflow and Synergistic Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing synergy and the proposed mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions (this compound & Beta-lactam) C Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Plate B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Caption: Workflow for Checkerboard Synergy Assay.

The proposed mechanism for the synergy between this compound and beta-lactam antibiotics is centered on their distinct but complementary modes of action.

Signaling_Pathway cluster_arylomycin This compound Action cluster_betalactam Beta-Lactam Action Arylomycin This compound SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibits Secretion Protein Secretion SPase->Secretion Required for PBP Penicillin-Binding Proteins (PBPs) SPase->PBP Synergistic Interaction Resistance_Proteins Secretion of Beta-lactam Resistance Proteins (e.g., PBP2a) Secretion->Resistance_Proteins Mediates Resistance_Proteins->PBP Confers Resistance to Beta-lactams BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Prevents

Caption: Proposed Mechanism of Synergy.

The inhibition of SPase by this compound is believed to prevent the proper localization and function of proteins essential for beta-lactam resistance, such as PBP2a in MRSA[2]. This disruption of the resistance mechanism allows beta-lactam antibiotics to effectively inhibit their target penicillin-binding proteins (PBPs), leading to the breakdown of the bacterial cell wall and subsequent cell death.

References

Comparative In Vitro Potency of Arylomycin and Daptomycin Against Enterococci

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial activity of Arylomycin, a novel antibiotic class, and Daptomycin (B549167), a clinically established lipopeptide, reveals significant differences in their potency against enterococcal species. This guide provides a detailed comparison of their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.

This report synthesizes available data to offer a clear, objective comparison between the two antimicrobial agents. Quantitative data on their minimum inhibitory concentrations (MICs) are presented, alongside detailed experimental methodologies to ensure reproducibility and further investigation. Visual diagrams of their respective mechanisms of action and a standard experimental workflow are also provided to facilitate a deeper understanding of their properties.

Potency Against Enterococci: A Quantitative Comparison

Daptomycin demonstrates significantly greater in vitro potency against both Enterococcus faecalis and Enterococcus faecium when compared to the available data for the arylomycin class of antibiotics. Due to the lack of specific published data for Arylomycin A5 against enterococci, data for the closely related compound Arylomycin C16 is presented here as a representative of the arylomycin class.

AntibioticEnterococcus SpeciesVancomycin SusceptibilityMIC50 (µg/mL)MIC90 (µg/mL)
Arylomycin C16 E. faecalisNot Specified>64[1]>64[1]
Daptomycin E. faecalisSusceptible12
Resistant12
Daptomycin E. faeciumSusceptible24
Resistant24

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data clearly indicates that daptomycin is highly active against enterococci, with low MIC90 values. In contrast, the available data for Arylomycin C16 shows a lack of significant activity against E. faecalis, with an MIC value exceeding 64 µg/mL[1]. This suggests that daptomycin is a substantially more potent agent against enterococci in in vitro settings.

Mechanisms of Action: Distinct Cellular Targets

Arylomycin and daptomycin exert their antimicrobial effects through fundamentally different mechanisms, targeting distinct cellular components and pathways.

Arylomycin: Inhibition of Protein Secretion

Arylomycins, including this compound, function by inhibiting bacterial type I signal peptidase (SPase)[2]. SPase is a crucial enzyme responsible for cleaving signal peptides from proteins that are destined for secretion across the cell membrane. By blocking this essential step in the protein secretion pathway, arylomycins disrupt the proper localization and function of numerous proteins vital for bacterial survival, leading to cell death.

Arylomycin_Mechanism cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Periplasm / Extracellular Space Ribosome Ribosome Preprotein Pre-protein with Signal Peptide Ribosome->Preprotein Translation SecTranslocon Sec Translocon Preprotein->SecTranslocon Translocation SPase Type I Signal Peptidase (SPase) MatureProtein Mature Secreted Protein SPase->MatureProtein Protein Release SecTranslocon->SPase Signal Peptide Cleavage ArylomycinA5 This compound ArylomycinA5->SPase Inhibition

Mechanism of Action of this compound.
Daptomycin: Disruption of Cell Membrane Integrity

Daptomycin's bactericidal activity is dependent on the presence of calcium ions. It forms a complex with calcium, which then binds to the bacterial cell membrane, particularly in regions rich in phosphatidylglycerol. This binding leads to the oligomerization of daptomycin molecules and subsequent insertion into the membrane. This process causes a rapid depolarization of the membrane potential, leading to a loss of essential ions and the disruption of DNA, RNA, and protein synthesis, ultimately resulting in cell death.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Daptomycin Daptomycin Dap_Ca_Complex Daptomycin-Ca2+ Complex Daptomycin->Dap_Ca_Complex Calcium Ca2+ Calcium->Dap_Ca_Complex Membrane Phospholipid Bilayer Dap_Ca_Complex->Membrane Binding Oligomerization Oligomerization & Membrane Insertion Membrane->Oligomerization Depolarization Membrane Depolarization Oligomerization->Depolarization IonEfflux K+ Efflux Depolarization->IonEfflux Inhibition Inhibition of DNA, RNA, & Protein Synthesis IonEfflux->Inhibition CellDeath Cell Death Inhibition->CellDeath

Mechanism of Action of Daptomycin.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro potency of an antimicrobial agent. The following protocol is a general guideline for determining the MIC of this compound and daptomycin against enterococci.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the enterococcal strain from an overnight culture on a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar).

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each antibiotic in a suitable solvent.

    • Perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). For daptomycin testing, the broth must be supplemented with calcium chloride to a final concentration of 50 mg/L.

    • The final concentrations should typically range from 0.06 to 128 µg/mL.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antibiotics in Broth prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Experimental Workflow for MIC Determination.

Conclusion

Based on the available in vitro data, daptomycin is a significantly more potent antibiotic against enterococci than arylomycins. While arylomycins represent a novel class of antibiotics with a unique mechanism of action, their efficacy against enterococci appears limited. Further research, potentially involving synthetic modifications of the arylomycin scaffold, may be necessary to enhance their anti-enterococcal activity. For researchers and drug development professionals, daptomycin remains a key agent for consideration in the context of enterococcal infections, while the arylomycin class presents an interesting but currently less potent alternative that requires further investigation.

References

The Evolving Landscape of Arylomycins: A Comparative Guide to Structural Activity Relationships of Arylomycin A5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The arylomycins, a class of natural product-derived lipopeptides, represent a promising frontier in this endeavor. Their novel mechanism, the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme for protein secretion, makes them an attractive scaffold for the development of new antibiotics, particularly against challenging Gram-negative pathogens.[1][2] This guide provides a comprehensive comparison of the structural activity relationships (SAR) of Arylomycin A5 derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying scientific workflows.

Performance Comparison: Unraveling the SAR of this compound Derivatives

The antibacterial potency and spectrum of arylomycins are intricately linked to their chemical structure. Modifications to the core macrocycle, the lipopeptide tail, and the C-terminus have profound effects on their activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentrations (MICs) of key this compound derivatives against a panel of clinically relevant bacteria.

Table 1: SAR of this compound Derivatives Against Gram-Positive Bacteria
Derivative/ModificationStaphylococcus aureus (Wild-Type) MIC (µg/mL)S. aureus (Sensitized, spsB(P29S)) MIC (µg/mL)Staphylococcus epidermidis MIC (µg/mL)Key Structural FeatureReference
Arylomycin A-C16>6440.25Natural Product Analog[3][4]
Arylomycin B-C16>128-Potent ActivityNitrated macrocycle[5]
Arylomycin C-C1632 to >64-Indistinguishable from A-C16Glycosylated lipopeptide[5]
Derivative 1 64-32Charged tertiary amine in lipid tail
Derivative 5 16 (MRSA)82C-terminal homologation with glycylaldehyde[3]
Derivative 15 Activity against wild-type--Decylphenyl substituted tail
G0775 ---Optimized for Gram-negative activity[6]
Table 2: SAR of this compound Derivatives Against Gram-Negative Bacteria
Derivative/ModificationEscherichia coli (Wild-Type) MIC (µg/mL)E. coli (Sensitized, lepB(P84L)) MIC (µg/mL)Pseudomonas aeruginosa (Wild-Type) MIC (µg/mL)Key Structural FeatureReference
Arylomycin A-C16>640.5>64Natural Product Analog[3][4]
Arylomycin B-C16>128->128Nitrated macrocycle[5]
Arylomycin C-C16No activity against intactActivity against permeabilized-Glycosylated lipopeptide[5]
Derivative 1 No activity-No activityCharged tertiary amine in lipid tail
Derivative 5 -4-C-terminal homologation with glycylaldehyde[3]
G0775 Potent, broad-spectrum activity-Potent, broad-spectrum activityOptimized lipopeptide tail and pharmacophore[6]

Experimental Protocols: Methodologies for Evaluation

The following are detailed protocols for key experiments cited in the SAR studies of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Test microorganism

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • This compound derivatives (stock solutions of known concentration)

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive, ciprofloxacin (B1669076) for Gram-negative)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agents:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the highest concentration of the Arylomycin derivative to be tested (this will be a 2x concentration).

    • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.

In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model

This model is extensively used to evaluate the in vivo efficacy of antimicrobial agents.

Materials:

  • Female ICR (CD-1) mice (5-6 weeks old)

  • Cyclophosphamide

  • Test bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • This compound derivative for injection

  • Vehicle control (e.g., saline)

  • Anesthetic

  • Sterile dissection tools

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is two doses of 150 mg/kg and 100 mg/kg on days -4 and -1 relative to infection, respectively.[7]

  • Infection: On day 0, challenge the mice with an intramuscular injection of a standardized bacterial suspension (e.g., 0.1 mL of 10⁷ CFU/mL) into the right thigh muscle.[7]

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the this compound derivative or vehicle control via a suitable route (e.g., subcutaneous or intravenous). Treatment can be administered as single or multiple doses.[7]

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in a known volume of sterile PBS.[7]

  • Bacterial Load Determination: Perform serial dilutions of the thigh homogenate and plate onto TSA plates. Incubate the plates overnight at 37°C and enumerate the colony-forming units (CFU) to determine the bacterial load in the thigh.

  • Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the in vivo efficacy of the Arylomycin derivative.

Visualizing the Scientific Process

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of this compound derivatives.

SAR_Workflow cluster_Discovery Discovery & Lead Identification cluster_Screening In Vitro Screening cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Evaluation Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis MIC Determination MIC Determination Analog Synthesis->MIC Determination SAR Analysis SAR Analysis MIC Determination->SAR Analysis Optimized Analog Optimized Analog SAR Analysis->Optimized Analog Optimized Analog->Analog Synthesis In Vivo Efficacy In Vivo Efficacy Optimized Analog->In Vivo Efficacy

Caption: A generalized workflow for the Structural Activity Relationship (SAR) study of this compound derivatives.

Arylomycin_MoA Arylomycin Arylomycin Derivative SPase Type I Signal Peptidase (SPase) Arylomycin->SPase binds to Inhibition Inhibition MatureProtein Mature Secreted Protein SPase->MatureProtein cleaves to Block Blocked Secretion Preprotein Preprotein with Signal Peptide Preprotein->SPase substrate of Secretion Protein Secretion Pathway MatureProtein->Secretion Inhibition->SPase

Caption: The mechanism of action of Arylomycin derivatives, targeting bacterial Type I Signal Peptidase.

References

Safety Operating Guide

Proper Disposal of Arylomycin A5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Framework for the Safe Management of a Novel Antibiotic Agent

Arylomycin A5, a member of the arylomycin class of lipopeptide antibiotics, represents a promising area of research in the development of new antibacterial agents.[1][2] As with any potent bioactive compound, its proper handling and disposal are critical to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the recommended disposal procedures for this compound, based on best practices for handling peptide and antibiotic compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are derived from established protocols for similar chemical classes.

Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[3][4] Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to environmental contamination and the potential for developing antibiotic resistance.[5] Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be segregated and managed according to institutional and local regulations for hazardous waste.

Quantitative Data for Chemical Decontamination

While specific chemical inactivation data for this compound is not available, the following table summarizes common decontamination methods for peptide-based compounds. These methods may be applicable for treating spills or decontaminating equipment, but the resulting waste should still be disposed of as hazardous material.

Decontamination AgentConcentrationApplicationContact Time
Sodium Hypochlorite (Bleach)10% solution (0.5-1.0% final conc.)Liquid Waste Inactivation> 1 hour
Sodium Hydroxide (NaOH)1 MLiquid Waste Inactivation> 1 hour
Hydrochloric Acid (HCl)1 MLiquid Waste Inactivation> 1 hour

Note: Always consult your institution's Environmental Health & Safety (EHS) department before attempting any chemical inactivation.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused solid compound, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, and vials, must be collected in a designated, leak-proof hazardous waste container.

    • This container should be clearly labeled as "Hazardous Chemical Waste: this compound".

  • Liquid Waste Management:

    • Aqueous solutions of this compound should not be disposed of down the drain.

    • Collect all liquid waste in a sealed, compatible container, clearly labeled with its contents.

    • For stock solutions, which are typically at higher concentrations, it is crucial to collect them as hazardous chemical waste.

  • Solid Waste Management:

    • Solid this compound powder and contaminated items should be placed in the designated hazardous waste container.

    • Ensure the container is properly sealed to prevent dust or powder from becoming airborne.

  • Decontamination of Labware:

    • Glassware and equipment that have come into contact with this compound should be decontaminated before reuse.

    • This can be achieved by soaking in a suitable inactivating solution (see table above) or a strong oxidizing agent, followed by thorough rinsing. The initial rinseate should be collected as hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's certified hazardous waste management service.

    • Follow all institutional and local regulations for the final disposal of chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_treatment Decontamination (Optional) cluster_disposal Final Disposal Solid Waste Solid this compound (powder, contaminated PPE) Hazardous Waste Container Designated & Labeled Hazardous Waste Container Solid Waste->Hazardous Waste Container Liquid Waste This compound Solutions (stocks, experimental solutions) Liquid Waste->Hazardous Waste Container Chemical Inactivation Chemical Inactivation (e.g., Bleach, NaOH) Liquid Waste->Chemical Inactivation Spills or specific protocols Institutional Disposal Institutional Hazardous Waste Management Hazardous Waste Container->Institutional Disposal Neutralization Neutralization (if applicable) pH 5.5 - 9.0 Chemical Inactivation->Neutralization Neutralization->Hazardous Waste Container

Caption: this compound Disposal Workflow

Logical Relationship of Safety and Disposal

The proper disposal of this compound is an integral part of laboratory safety. The following diagram illustrates the relationship between handling, potential exposure, and the necessity of correct disposal procedures.

G This compound Handling Handling of this compound (Research Activities) Potential Exposure Potential for Personnel Exposure & Environmental Release This compound Handling->Potential Exposure PPE Use of Personal Protective Equipment (PPE) Potential Exposure->PPE Mitigated by Proper Disposal Adherence to Proper Disposal Procedures Potential Exposure->Proper Disposal Mitigated by Safety Ensured Laboratory & Environmental Safety PPE->Safety Proper Disposal->Safety

Caption: Safety and Disposal Interrelationship

By adhering to these guidelines, researchers can handle and dispose of this compound in a manner that is safe for both laboratory personnel and the environment, thereby fostering a culture of responsibility and safety in scientific research.

References

Essential Safety and Logistical Information for Handling Arylomycin A5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Arylomycin A5 is publicly available. The following guidance is based on best practices for handling novel peptide and lipopeptide antibiotics and should be supplemented by a thorough risk assessment and consultation of the substance-specific SDS once available.[1][2] Treat this compound as a potentially hazardous substance.[2]

Immediate Safety and Handling Precautions

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protective equipment (PPE) is crucial to minimize exposure.[1][2] All operations should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosolized powder.

Personal Protective Equipment (PPE):

The primary defense against accidental exposure is the correct and consistent use of PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant disposable gloves (e.g., Nitrile)Prevents skin contact. Gloves should be changed immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects against accidental splashes of solutions or airborne powder.
Body Protection Laboratory coat or protective gownProtects skin and personal clothing from contamination.
Respiratory Protection Use a fume hood or biosafety cabinet when handling powder. If not feasible, a NIOSH-approved respirator may be necessary.Prevents inhalation of the fine, easily aerosolized powder.

Operational Plan for Handling this compound

A systematic workflow ensures both the safety of the researcher and the integrity of the experiment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Designated Workspace prep_ppe->prep_workspace handling_weigh Weigh Powder in Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_reconstitute Reconstitute Lyophilized Powder handling_weigh->handling_reconstitute handling_experiment Perform Experiment handling_reconstitute->handling_experiment post_decontaminate Decontaminate Surfaces & Equipment handling_experiment->post_decontaminate Proceed to Post-Handling post_ppe Dispose of Contaminated PPE post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

This compound Handling Workflow

Step-by-Step Guidance:

  • Preparation:

    • Thoroughly review the specific Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a clean and organized designated workspace. Confine all handling of the peptide to this area.

  • Handling:

    • When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.

    • To reconstitute, slowly add the solvent to the vial containing the lyophilized powder to avoid splashing.

    • Use sterile equipment such as pipettes, vials, and syringes for each step to prevent cross-contamination.

  • Post-Handling:

    • After use, decontaminate all work surfaces and equipment.

    • Properly remove and dispose of contaminated PPE in designated hazardous waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination. Therefore, strict adherence to disposal protocols is essential.

Disposal Workflow:

cluster_waste_segregation Waste Segregation cluster_waste_containment Containment cluster_waste_disposal Disposal waste_solids Solid Waste (Gloves, Tubes) contain_solids Labeled, Leak-Proof Container waste_solids->contain_solids waste_liquids Liquid Waste (Unused Solutions) contain_liquids Approved Chemical Waste Container waste_liquids->contain_liquids waste_sharps Sharps (Needles, Syringes) contain_sharps Puncture-Resistant Sharps Container waste_sharps->contain_sharps disposal_pickup Arrange for Hazardous Waste Pickup contain_solids->disposal_pickup contain_liquids->disposal_pickup contain_sharps->disposal_pickup disposal_ehs Follow Institutional EH&S Protocols disposal_pickup->disposal_ehs

This compound Disposal Workflow

Disposal Procedures:

  • Waste Segregation: All materials that have come into contact with this compound, including used vials, contaminated PPE, and unused solutions, must be collected as hazardous waste.

  • Solid Waste: Collect all solid waste, such as contaminated gloves, pipette tips, and tubes, in a dedicated and clearly labeled, leak-proof container.

  • Liquid Waste: Unused stock solutions and other liquid waste should be collected in an approved container for chemical waste. Do not pour antibiotic solutions down the drain.

  • Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of hazardous waste.

If this compound is used in cell-based assays or with other biological materials, the waste should be treated as biohazardous and decontaminated, for example by autoclaving, before being processed as chemical waste, in accordance with institutional biosafety guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.